molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4

N-Desbutyl-N-propyl Bumetanide-d5

Katalognummer: B585379
CAS-Nummer: 1346601-70-4
Molekulargewicht: 355.42
InChI-Schlüssel: YZACFNSGLDGBNP-DKFMXDSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterium-labeled analogue of a key Bumetanide impurity. Bumetanide itself is a potent loop diuretic that inhibits the Na-K-2Cl (NKCC) cotransporter in the thick ascending limb of the loop of Henle in the kidney . This inhibition is the primary mechanism by which it promotes the excretion of water, sodium, chloride, and other electrolytes, making it a critical agent for research into edema and hypertension . As a stable isotope-labeled internal standard, N-Desbutyl-N-propyl Bumetanide-d5 is essential for the precise and accurate quantification of Bumetanide and its metabolites in biological matrices using advanced mass spectrometry techniques, such as GC-MS or LC-MS . Its application is crucial for pharmaceutical research, particularly in studies focused on drug metabolism and pharmacokinetics (DMPK), enabling researchers to track the disposition of the parent drug and characterize its metabolic pathway. Furthermore, this compound serves as a high-purity certified reference material for quality control and impurity profiling in the analysis of Bumetanide and related pharmaceutical compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Desbutyl-N-propyl Bumetanide-d5 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Desbutyl-N-propyl Bumetanide-d5 , a specialized stable isotope-labeled internal standard used in the bioanalysis and impurity profiling of the loop diuretic Bumetanide.

Chemical Properties, Synthesis Logic, and Bioanalytical Applications

Executive Summary & Compound Identity

N-Desbutyl-N-propyl Bumetanide-d5 (CAS: 1346601-70-4) is the deuterated analog of N-Desbutyl-N-propyl Bumetanide (also known as Bumetanide Impurity 1). It serves as a critical Internal Standard (IS) in LC-MS/MS assays, specifically designed to quantify the propyl-analog impurity present in Bumetanide drug substances and formulations.

In regulatory contexts (FDA/EMA), this compound is essential for establishing "mass balance" in impurity profiling, ensuring that the structurally similar propyl impurity is accurately quantified despite matrix effects or extraction inefficiencies.

Chemical Identity Table
ParameterTechnical Detail
Chemical Name 3-(Aminosulfonyl)-4-(phenoxy-d5)-5-(propylamino)benzoic acid
CAS Number 1346601-70-4
Parent Analyte N-Desbutyl-N-propyl Bumetanide (CAS: 28395-28-0)
Molecular Formula C₁₆H₁₃D₅N₂O₅S
Molecular Weight 355.42 g/mol
Isotopic Purity Typically ≥ 99% Deuterated forms (d5)
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in DMSO, Methanol; slightly soluble in Ethanol
Appearance Off-white to pale yellow solid

Structural Analysis & Isotopic Labeling

The structural integrity of this standard relies on the specific placement of deuterium atoms. Unlike general "Bumetanide-d5" which often labels the butyl chain, this specific analog modifies the alkyl side chain (butyl


 propyl). Therefore, to maintain the "d5" label, the deuterium atoms are located on the phenoxy ring .
Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure and the logical relationship between the parent drug, the impurity, and the deuterated standard.

ChemicalStructure cluster_legend Structural Modification Bumetanide Bumetanide (Parent) C17H20N2O5S (Butyl Chain) Impurity N-Desbutyl-N-propyl Bumetanide (Impurity 1) C16H18N2O5S (Propyl Chain) Bumetanide->Impurity Side Chain Substitution (Synthesis Byproduct) IS N-Desbutyl-N-propyl Bumetanide-d5 (Internal Standard) C16H13D5N2O5S (Propyl Chain + Phenoxy-d5) Impurity->IS Deuteration (d5) for Quantitation Legend1 Butyl (-C4H9) replaced by Propyl (-C3H7) Legend2 Phenoxy Ring (-C6H5) replaced by (-C6D5)

Caption: Structural relationship showing the transition from Bumetanide to its Propyl Impurity, and the corresponding Deuterated Internal Standard.

Synthesis Logic & Causality

Understanding the synthesis helps in troubleshooting stability and impurities within the standard itself. The preparation typically follows a nucleophilic aromatic substitution pathway, modified to incorporate the isotope label.

Synthetic Pathway
  • Precursor Selection: The synthesis likely begins with Phenol-d5 to introduce the stable isotope label early in the core scaffold.

  • Scaffold Construction: Phenol-d5 is reacted with a nitro-sulfamoyl-benzoic acid derivative (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid) to form the ether linkage.

  • Side Chain Introduction: The nitro group is reduced to an amine, or directly displaced (depending on the specific leaving group chemistry), and then reacted with Propylamine (instead of Butylamine used for Bumetanide).

    • Critical Control Point: The use of high-purity propylamine is essential to prevent the formation of "Bumetanide-d5" (butyl analog) which would interfere with the assay.

Analytical Application: LC-MS/MS Protocol

This section details the methodology for using N-Desbutyl-N-propyl Bumetanide-d5 to quantify impurities. The primary advantage of this SIL-IS is its ability to co-elute with the target impurity, correcting for matrix effects (ion suppression/enhancement) in complex matrices like plasma or urine.[1][2]

Experimental Workflow
  • Stock Preparation: Dissolve 1 mg of N-Desbutyl-N-propyl Bumetanide-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute stock in Methanol/Water (50:50) to 1 µg/mL.

  • Sample Spiking: Add fixed volume of Working Solution to all samples (Blanks, Standards, QCs, Unknowns).

  • Extraction: Protein Precipitation (PPT) using Acetonitrile or Liquid-Liquid Extraction (LLE) with Ethyl Acetate (acidified).

LC-MS/MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (Acidic analytes often ionize well in Neg mode, though Positive mode is also common for sulfonamides). Note: Verify mode based on instrument sensitivity.

MRM Transitions (Mass Spectrometry)

To establish the method, perform a Product Ion Scan. Theoretical transitions are derived below:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
Impurity 1 (Propyl) 349.1 [M-H]⁻~269.0Loss of SO₂NH₂ or Propyl group
IS (Propyl-d5) 354.1 [M-H]⁻~274.0Shift of +5 Da retained in fragment

Note: In Positive Mode [M+H]+, Precursors would be 351.1 (Impurity) and 356.1 (IS).

Bioanalytical Workflow Diagram

Bioanalysis Sample Biological Sample (Plasma/Urine) Spike Spike IS: N-Desbutyl-N-propyl Bumetanide-d5 Sample->Spike Extract Extraction (PPT or LLE) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Caption: Step-by-step bioanalytical workflow for impurity quantification using the deuterated internal standard.

Handling, Stability, and Troubleshooting

Storage Protocols
  • Lyophilized Powder: Stable for >2 years at -20°C. Protect from light.

  • Solution State: DMSO stocks are stable for ~6 months at -20°C. Aqueous dilutions should be prepared fresh or used within 24 hours to prevent hydrolysis of the sulfonamide group.

Common Issues & Solutions
  • Signal Contribution (Crosstalk): If the IS signal appears in the analyte channel, check for isotopic purity. If the d5 standard contains >0.5% d0 (unlabeled), it will bias the impurity quantification high.

    • Action: Run a "Blanks + IS only" sample. If analyte peak is detected, the IS is impure or concentration is too high.

  • Retention Time Shift: Deuterated standards usually co-elute perfectly. If a shift >0.05 min is observed, it may indicate a "Deuterium Isotope Effect" (rare in HPLC, more common in UPLC) or that the "Impurity" peak is actually a different isomer.

References

  • United States Pharmacopeia (USP). (2018).[3] Bumetanide Tablets Monograph - Revision Bulletin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Desbutyl-N-propyl Bumetanide-d5 | CAS 1346601-70-4.[4][5][6][7] Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]

Sources

Navigating the Analytical Landscape of N-Desbutyl-N-propyl Bumetanide-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug metabolism and pharmacokinetic (DMPK) studies, the precision of analytical methodologies is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalysis, ensuring the accuracy and reliability of quantitative data. This guide provides an in-depth technical overview of N-Desbutyl-N-propyl Bumetanide-d5, a crucial tool for researchers investigating the metabolic fate of the potent diuretic, Bumetanide. We will delve into the rationale behind its use, the critical parameters of its Certificate of Analysis, and detailed analytical protocols for its characterization and application.

The Scientific Imperative: Why N-Desbutyl-N-propyl Bumetanide-d5 is Essential

Bumetanide, a loop diuretic, undergoes extensive metabolism in the body, primarily through oxidation of its N-butyl side chain.[1][2][3][4] This metabolic pathway leads to the formation of various metabolites, including N-desbutyl bumetanide. The subsequent N-propylation of this metabolite results in N-Desbutyl-N-propyl Bumetanide. To accurately quantify these metabolites in complex biological matrices such as plasma and urine, a reliable internal standard is indispensable.

N-Desbutyl-N-propyl Bumetanide-d5, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based assays.[5][6] The deuterium labeling renders it chemically identical to its unlabeled counterpart, ensuring it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[7][8] However, its increased mass allows for clear differentiation from the endogenous analyte, enabling precise and accurate quantification through isotope dilution mass spectrometry.[5]

Deconstructing the Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis (CoA) for N-Desbutyl-N-propyl Bumetanide-d5 is more than a mere formality; it is a comprehensive document that attests to the identity, purity, and quality of the standard. Researchers must meticulously scrutinize the CoA to ensure the integrity of their analytical results. While a specific CoA for this compound is typically provided by the supplier upon purchase, a representative CoA would include the following critical information:

Table 1: Key Parameters in a Certificate of Analysis for N-Desbutyl-N-propyl Bumetanide-d5

Parameter Typical Specification Significance
Identity Conforms to structureConfirmed by techniques like ¹H-NMR and Mass Spectrometry, ensuring the correct molecule has been synthesized.
Purity (HPLC) ≥98%High chemical purity is essential to prevent interference from impurities in the analytical assay.
Isotopic Purity ≥98% (d5)A high degree of deuteration is crucial to minimize crosstalk between the analyte and internal standard mass channels.
Mass Spectrum Conforms to expected m/zVerifies the molecular weight and the incorporation of the deuterium labels.
Appearance White to off-white solidA basic physical characterization of the material.
Solubility Soluble in Methanol, DMSOImportant information for the preparation of stock solutions.
Storage Conditions 2-8°C, protected from lightEnsures the long-term stability of the standard.

Analytical Methodologies: A Step-by-Step Approach

The quantification of N-Desbutyl-N-propyl Bumetanide in biological samples is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed protocol that serves as a robust starting point for method development and validation, grounded in principles outlined by the FDA and EMA.[9][10][11][12][13]

Experimental Workflow: From Sample to Signal

The following diagram illustrates the typical workflow for the bioanalysis of N-Desbutyl-N-propyl Bumetanide using a deuterated internal standard.

experimental_workflow sample Biological Sample (Plasma, Urine) is_spike Spike with N-Desbutyl-N-propyl Bumetanide-d5 sample->is_spike Add known amount extraction Sample Preparation (Protein Precipitation or LLE) is_spike->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation Inject extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis

Caption: Bioanalytical workflow for N-Desbutyl-N-propyl Bumetanide.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Thawing: Thaw biological samples (e.g., plasma) on ice to maintain stability.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of N-Desbutyl-N-propyl Bumetanide-d5 working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Table 2: Illustrative LC-MS/MS Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of analyte and potential interferences (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ > fragment ionsInternal Standard (d5): [M+H]⁺ > corresponding fragment ions

Note: Specific MRM transitions need to be empirically determined for N-Desbutyl-N-propyl Bumetanide. For Bumetanide (parent drug), common transitions are m/z 365.1 → 240.1 and 365.1 → 184.1. For the d5-internal standard, the precursor ion would be at m/z 370.1, with corresponding fragment ions shifted by 5 Da.[5][6]

Logical Framework for Method Validation

Any developed bioanalytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies like the ICH, FDA, and EMA.[9][10][11][12][13]

validation_pillars Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability

Caption: Core pillars of bioanalytical method validation.

Conclusion

N-Desbutyl-N-propyl Bumetanide-d5 is an indispensable tool for researchers dedicated to unraveling the complexities of Bumetanide metabolism. A thorough understanding of its properties, as detailed in a comprehensive Certificate of Analysis, and the application of robust, validated analytical methods are fundamental to generating high-quality, reliable data. This guide provides a foundational framework to empower researchers in their pursuit of scientific excellence in the field of drug development and bioanalysis.

References

  • Li, Y., Cleary, R., Kellogg, M., Soul, J. S., Berry, G. T., & Jensen, F. E. (2011). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Journal of Chromatography B, 879(13-14), 998–1002. [Link]

  • Al-Tannak, N. F., Hemdan, A., & Al-Khashan, K. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5829. [Link]

  • Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Metabolism of bumetanide. Clinical Pharmacology & Therapeutics, 22(2), 179–187. [Link]

  • Dinesh, S. P., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 365-370. [Link]

  • Shimadzu. (n.d.). Determination of Nitroso Bumetanide in Bumetanide by LCMS-8045RX. [Link]

  • Healio. (2025, August 20). Bumetanide: Uses, Side Effects & Dosage. [Link]

  • Google Patents. (n.d.). Bumetanide analogs, compositions and methods of use.
  • Google Patents. (n.d.). A kind of synthetic method of bumetanide.
  • PrescriberPoint. (2026, July 15). Bumetanide (bumetanide) - Dosing, PA Forms & Info. [Link]

  • Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179-87. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wróblewski, K., Stachowicz, E., & Wujec, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 10(24), 2025–2028. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Nature. (n.d.). Designing chemical systems for precision deuteration of medicinal building blocks. [Link]

  • Hill Laboratories. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Health Sciences Authority. (2025, October 21). Certificate of Analysis. [Link]

  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Journal of Pharmaceutical Sciences and Research, 17(6), 1234-1240. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]

Sources

A Technical Guide to N-Desbutyl-N-propyl Bumetanide-d5: Principles and Applications in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Desbutyl-N-propyl Bumetanide-d5, a stable isotope-labeled analogue of a bumetanide-related compound. We will explore the foundational pharmacology of bumetanide, its metabolic pathways, and the critical role of stable isotope-labeled internal standards in modern bioanalytical chemistry. The core of this document is dedicated to the principles of isotope dilution mass spectrometry and the practical application of N-Desbutyl-N-propyl Bumetanide-d5 as an internal standard for achieving accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction: The Clinical and Analytical Context of Bumetanide

Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2] The drug is characterized by a rapid onset and short duration of action, with a plasma half-life of approximately 1 to 1.5 hours in humans.[3][4]

Metabolic Pathways of Bumetanide

The biotransformation of bumetanide is a key determinant of its pharmacokinetic profile. Metabolism in humans is primarily limited to the oxidation of the N-butyl side chain by hepatic enzymes.[3][5][6] This process generates several metabolites, including alcohol derivatives and the N-desbutyl metabolite (3-amino-4-phenoxy-5-sulfamoylbenzoic acid).[1][5] These metabolites, along with the unchanged parent drug, are excreted principally in the urine.[1][7] Understanding this metabolic profile is crucial for evaluating the drug's overall disposition and for identifying potential sources of variability in patient response.

Bumetanide_Metabolism Bumetanide Bumetanide (Parent Drug) Oxidation Hepatic Oxidation (Side Chain) Bumetanide->Oxidation Metabolites Alcohol Metabolites (e.g., 3'-hydroxy) Oxidation->Metabolites Desbutyl N-Desbutyl Bumetanide (Metabolite) Oxidation->Desbutyl

Caption: Oxidative metabolism of Bumetanide's N-butyl side chain.

N-Desbutyl-N-propyl Bumetanide-d5: A Specialized Analytical Tool

N-Desbutyl-N-propyl Bumetanide is an analogue of the parent drug, where the N-butyl group has been replaced by an N-propyl group.[8][9] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[10] This specific molecule, N-Desbutyl-N-propyl Bumetanide-d5, is designed for a singular, critical purpose: to serve as a high-fidelity internal standard (IS) in quantitative bioanalysis.

Physicochemical Properties

The properties of the non-labeled analogue and the deuterated version are presented below. The key difference is the molecular weight, which allows for differentiation by a mass spectrometer.

PropertyValue (N-Desbutyl-N-propyl Bumetanide)Value (N-Desbutyl-N-propyl Bumetanide-d5)Source(s)
Chemical Name 4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid4-(phenoxy-d5)-3-(propylamino)-5-sulfamoylbenzoic acid[8]
Molecular Formula C₁₆H₁₈N₂O₅SC₁₆H₁₃D₅N₂O₅S[8]
Molecular Weight 350.39 g/mol ~355.42 g/mol [8]
Primary Application Analyte / Bumetanide AnalogueInternal Standard for LC-MS/MS[9][10]
The Rationale for Deuterium Labeling: The Gold Standard

In quantitative LC-MS/MS, variability can arise from multiple steps, including sample extraction, injection volume, and ionization efficiency within the mass spectrometer's source.[11] An ideal internal standard must behave identically to the analyte of interest (the compound being measured) through all of these steps to accurately compensate for this variability.[12][13]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the undisputed gold standard for this purpose.[11][12][14] Their power lies in a simple principle:

  • Near-Identical Physicochemical Properties: Replacing hydrogen with deuterium results in a negligible change to the molecule's polarity, solubility, and chromatographic retention time.[15] This ensures that the SIL-IS and the analyte co-elute from the liquid chromatography (LC) column, experiencing the same matrix effects (ion suppression or enhancement) at the same time.[15][16]

  • Mass Differentiation: Despite their chemical similarity, the mass difference allows the tandem mass spectrometer (MS/MS) to detect and quantify the analyte and the IS independently.[12]

  • Accurate Ratio-Based Quantification: By adding a known amount of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss or variation during processing affects both the analyte and the IS proportionally. The final measurement relies on the ratio of the analyte's MS signal to the IS's MS signal, which remains constant and provides a highly accurate and precise result.[12][13]

This approach is recognized by regulatory bodies like the FDA and EMA as the preferred method for bioanalytical validation.[17][18]

Application in Bioanalysis: A Validated LC-MS/MS Workflow

The primary application for N-Desbutyl-N-propyl Bumetanide-d5 is as an internal standard for the quantification of its non-labeled analogue, N-Desbutyl-N-propyl Bumetanide, or other structurally similar compounds in biological matrices like plasma or urine.

Detailed Experimental Protocol

This section outlines a representative protocol for the quantification of a bumetanide analogue in human plasma.

3.1.1 Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

  • Aliquot 100 µL of human plasma (from standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (e.g., 100 ng/mL N-Desbutyl-N-propyl Bumetanide-d5 in methanol). This step, known as "spiking," is critical and must be done at the very beginning.

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for LC-MS/MS analysis.

3.1.2 LC-MS/MS Instrumentation and Conditions

The following table summarizes typical parameters for a robust LC-MS/MS method.

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides the necessary separation and flow rate precision.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmC18 chemistry offers excellent hydrophobic retention for moderately polar analytes like bumetanide analogues.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive-ion electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase used to elute the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Injection Volume 5 µLA small volume to minimize potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and selectivity using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveBumetanide and its analogues contain amine groups that are readily protonated.

3.1.3 Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

MRM is a highly selective technique where the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Analyte (N-Desbutyl-N-propyl Bumetanide)m/z 351.4m/z 274.125
Internal Standard (N-Desbutyl-N-propyl Bumetanide-d5)m/z 356.4m/z 279.125
(Note: These m/z values are theoretical and must be optimized experimentally on the specific instrument used.)
Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Plasma (Calibrator, QC, or Unknown) Spike 2. Spike with IS (N-Desbutyl-N-propyl Bumetanide-d5) Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer LC_Inject 6. LC-MS/MS Injection Transfer->LC_Inject LC_Sep 7. Chromatographic Separation (Analyte and IS co-elute) LC_Inject->LC_Sep MS_Detect 8. MS/MS Detection (MRM Transitions) LC_Sep->MS_Detect Integrate 9. Peak Integration MS_Detect->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantify Concentration (via Calibration Curve) Ratio->Quantify

Caption: A standard bioanalytical workflow using a SIL internal standard.

Conclusion: Ensuring Data Integrity in Drug Development

N-Desbutyl-N-propyl Bumetanide-d5 represents a highly specialized tool designed to ensure the highest levels of accuracy and precision in the quantitative analysis of its corresponding non-labeled analogue.[12][14] By leveraging the principles of stable isotope dilution and the selectivity of LC-MS/MS, researchers can generate robust and reliable data that is defensible to regulatory agencies.[17][18] The use of such a well-characterized internal standard is not merely a technical choice but a fundamental component of ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies, ultimately supporting confident decision-making throughout the drug development lifecycle.[12][19]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Google Scholar.
  • Introduction to deuterated internal standards in mass spectrometry. BenchChem.
  • Bumetanide Monograph for Professionals. Drugs.com. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Ottochem. [Link]

  • Metabolism of bumetanide. PubMed. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment. PubMed. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects. PubMed. [Link]

  • BUMEX® - Brand of bumetanide TABLETS. accessdata.fda.gov. [Link]

  • Mechanism of Action of Bumetanide. Pharmacy Freak. [Link]

  • Pharmacokinetics and pharmacodynamics of bumetanide after intravenous and oral administration to spontaneously hypertensive rats and DOCA-salt induced hypertensive rats. PubMed. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC. [Link]

  • Metabolism of Bumetanide. Semantic Scholar. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Bumetanide. Wikipedia. [Link]

  • Bumetanide Propyl Analogue. Allmpus. [Link]

  • Desbutyl Bumetanide-d5. PubChem. [Link]

  • Bumetanide-D5. Acanthus Research. [Link]

  • Bumetanide Desbutyl. Acanthus Research. [Link]

  • BUMEX® bumetanide tablets, for oral use. accessdata.fda.gov. [Link]

  • Desbutyl Bumetanide-d5. Pharmaffiliates. [Link]

  • Diuretic effect and metabolism of bumetanide in man. PubMed. [Link]

Sources

The Metabolism of Bumetanide: A Technical Guide to its Biotransformation and the Formation of the N-Desbutyl-N-propyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetanide, a potent loop diuretic, undergoes extensive metabolism primarily in the liver. This guide provides an in-depth exploration of the metabolic pathways of bumetanide, with a particular focus on the formation of its metabolites, including the N-desbutyl and the N-desbutyl-N-propyl derivatives. We will delve into the enzymatic processes governing its biotransformation, the analytical methodologies for metabolite identification, and the significance of these metabolites in the context of the drug's efficacy and safety profile.

Introduction to Bumetanide: A Potent Diuretic

Bumetanide is a loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its primary mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1] Bumetanide is characterized by its rapid onset and short duration of action.[1] The diuretic effect of bumetanide is dose-dependent and it is approximately 40 times more potent than furosemide on a weight basis.[1]

Pharmacokinetics of Bumetanide: A Brief Overview

Bumetanide is rapidly and almost completely absorbed after oral administration, with a bioavailability of 80-95%.[1] It is highly bound to plasma proteins (94-96%).[3] The elimination half-life of bumetanide is approximately 1 to 1.5 hours in healthy adults.[3] The drug is primarily cleared from the body through hepatic metabolism and renal excretion.[3][4] About 81% of an administered dose is excreted in the urine, with 45% of that being the unchanged drug.[3]

The Metabolic Landscape of Bumetanide

The biotransformation of bumetanide is a critical determinant of its pharmacokinetic profile and overall therapeutic effect. Metabolism primarily occurs in the liver and involves oxidation of the N-butyl side chain.[3][5][6] This process is mediated by the mixed-function oxygenase system, suggesting the involvement of cytochrome P450 (CYP) enzymes.[5][6] Induction of these drug-metabolizing enzymes could potentially lead to increased biotransformation of bumetanide and a subsequent decrease in its diuretic activity.[5][6]

The major metabolic pathways of bumetanide lead to the formation of several metabolites. These include alcohol derivatives, with the major urinary metabolite being the 3'-alcohol derivative and the major biliary metabolite being the 2'-alcohol derivative.[5] Other minor metabolites that have been identified include the 4'-alcohol, N-desbutyl, and 3'-acid derivatives.[5] These metabolites are often present in urine and bile as glucuronide conjugates.[5]

The following diagram illustrates the primary metabolic pathways of bumetanide:

Bumetanide_Metabolism Bumetanide Bumetanide Oxidation Oxidation (CYP450) Bumetanide->Oxidation N_Dealkylation N-Dealkylation Bumetanide->N_Dealkylation Alcohol_Metabolites Alcohol Metabolites (2', 3', 4'-hydroxy) Oxidation->Alcohol_Metabolites Acid_Metabolite 3'-Acid Derivative Oxidation->Acid_Metabolite N_Desbutyl N-Desbutyl Bumetanide N_Dealkylation->N_Desbutyl Conjugation Glucuronidation Conjugated_Metabolites Glucuronide Conjugates Conjugation->Conjugated_Metabolites Alcohol_Metabolites->Conjugation N_Desbutyl->Conjugation Acid_Metabolite->Conjugation

Caption: Primary metabolic pathways of bumetanide.

The N-Desbutyl and N-Desbutyl-N-propyl Metabolites: Formation and Significance

N-Desbutyl Bumetanide: A Product of N-Dealkylation

N-desbutyl bumetanide is a known minor metabolite of bumetanide formed through N-dealkylation of the parent drug.[5] N-dealkylation is a common metabolic reaction for drugs containing secondary and tertiary amines and is often catalyzed by cytochrome P450 enzymes.[7][8] This process involves the removal of the N-butyl group from the bumetanide molecule. While the diuretic activity of this specific metabolite has not been extensively reported, metabolites of bumetanide are generally considered to be inactive.[5]

N-Desbutyl-N-propyl Bumetanide: An Analogue and Potential Impurity

N-Desbutyl-N-propyl bumetanide is a known analogue and a potential impurity of bumetanide.[9][10] It is available as a chemical reference standard, which is crucial for the accurate identification and quantification of impurities in pharmaceutical formulations of bumetanide.[9][11]

The in-vivo formation of N-desbutyl-N-propyl bumetanide is not well-documented in the scientific literature. It is plausible that it could be formed in a two-step metabolic process: initial N-dealkylation to N-desbutyl bumetanide, followed by N-propylation. However, the enzymatic machinery for such an N-propylation reaction in human drug metabolism is not a common pathway. A more likely scenario is that N-desbutyl-N-propyl bumetanide is a process-related impurity formed during the synthesis of bumetanide.

A documented synthesis route for N-desbutyl-N-propyl bumetanide involves the hydrolysis of ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate with sodium hydroxide.[1]

The following diagram outlines a potential pathway for the formation of N-desbutyl-N-propyl bumetanide, highlighting both the metabolic and synthetic routes.

N_Desbutyl_N_Propyl_Formation cluster_metabolic Metabolic Pathway (Hypothetical) cluster_synthetic Synthetic Pathway Bumetanide Bumetanide N_Dealkylation N-Dealkylation (CYP450) Bumetanide->N_Dealkylation N_Desbutyl N-Desbutyl Bumetanide N_Dealkylation->N_Desbutyl N_Propylation N-Propylation (Unconfirmed in vivo) N_Desbutyl->N_Propylation N_Desbutyl_N_Propyl_Metabolic N-Desbutyl-N-propyl Bumetanide N_Propylation->N_Desbutyl_N_Propyl_Metabolic Starting_Material Ethyl-4-phenoxy-3-n-propylamino- 5-sulphamyl-benzoate Hydrolysis Hydrolysis (NaOH) Starting_Material->Hydrolysis N_Desbutyl_N_Propyl_Synthetic N-Desbutyl-N-propyl Bumetanide Hydrolysis->N_Desbutyl_N_Propyl_Synthetic

Caption: Potential formation pathways of N-desbutyl-N-propyl bumetanide.

Analytical Methodologies for Bumetanide and its Metabolites

The detection and quantification of bumetanide and its metabolites in biological matrices and pharmaceutical preparations are essential for pharmacokinetic studies, clinical monitoring, and quality control. A variety of analytical techniques have been employed for this purpose.

Table 1: Analytical Methods for the Determination of Bumetanide and its Metabolites

Analytical TechniqueMatrixRemarksReference
High-Performance Liquid Chromatography (HPLC) with UV detectionPharmaceutical preparations, Biological samplesA widely used and robust method for quantification.[12]
HPLC with Fluorescence DetectionHuman urineOffers high sensitivity for detecting low concentrations.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)Human urineProvides high specificity and is used for confirmation.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)Biological samplesA highly sensitive and specific method for metabolite identification and quantification.[12]

Experimental Protocols

Sample Preparation for HPLC Analysis of Bumetanide in Urine

This protocol provides a general outline for the extraction of bumetanide from urine samples prior to HPLC analysis.

  • Sample Collection: Collect a timed urine sample from the subject.

  • pH Adjustment: Adjust the pH of a 5 mL aliquot of urine to 4.5 with 1 M hydrochloric acid.

  • Extraction: Add 10 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane) to the urine sample.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Synthesis of N-Desbutyl-N-propyl Bumetanide

The following is a summary of a reported synthesis method for N-desbutyl-N-propyl bumetanide.[1]

  • Dissolution: Dissolve 1 g of ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate in 15 mL of 1N sodium hydroxide.

  • Heating: Heat the mixture on a steam bath for 1 hour.

  • Cooling and Precipitation: After cooling, precipitate the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid by adding 4N hydrochloric acid until the pH reaches 2.5.

  • Isolation: The resulting precipitate is the N-desbutyl-N-propyl bumetanide.

Conclusion

The metabolism of bumetanide is a complex process dominated by the oxidation of its N-butyl side chain, leading to the formation of various metabolites. The N-desbutyl metabolite is a minor product of N-dealkylation. The N-desbutyl-N-propyl derivative is a known analogue and potential impurity of bumetanide, with its in vivo formation being less certain than its role as a synthetic by-product. A thorough understanding of bumetanide's metabolic fate and the characterization of its metabolites and impurities are crucial for ensuring the safety and efficacy of this important diuretic agent. Continued research utilizing advanced analytical techniques will further elucidate the nuances of its biotransformation and the pharmacological relevance of its metabolites.

References

  • Drugs.com. (2025, July 10). Bumetanide Monograph for Professionals. Retrieved from [Link]

  • Grosa, G., Del Grosso, E., & Paoletti, G. (1984). In vitro Metabolism of Bumetanide. Pharmaceutical Research, 1(6), 274-276.
  • Pharmacology of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

  • Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 524-529.
  • Semantic Scholar. (n.d.). Metabolism of Bumetanide. Retrieved from [Link]

  • Flouvat, B., Le-Dinh, T., & Abriol, C. (1980). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Clinical and experimental hypertension. Part A, Theory and practice, 2(4), 657-670.
  • Medicine.com. (2020, February 9). Bumetanide: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Acta Scientific. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Retrieved from [Link]

  • O'Donnell, J. P., & O'Grady, S. M. (2016). In vitro bidirectional permeability studies identify pharmacokinetic limitations of NKCC1 inhibitor bumetanide. European journal of pharmacology, 773, 58-66.
  • Pharmacy Freak. (2025, November 25). Mechanism of Action of Bumetanide. Retrieved from [Link]

  • Campíns-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (2000). Quantitative determination of the loop diuretic bumetanide in urine and pharmaceuticals by high-performance liquid chromatography with amperometric detection.
  • Campíns-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. Journal of analytical toxicology, 14(2), 123-126.
  • Oxford Academic. (1990). Analysis of Bumetanide in Human Urine by High-Performance Liquid Chromatography with Fluorescence Detection and Gas Chromatographyl/Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Accessdata.fda.gov. (n.d.). BUMEX® - Brand of bumetanide TABLETS. Retrieved from [Link]

  • Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs, 41 Suppl 3, 14-22.
  • SynThink. (n.d.). N-Desbutyl-N-propyl Bumetanide | 28395-28-0. Retrieved from [Link]

  • Allmpus. (n.d.). Bumetanide Propyl Analogue. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bumetanide-impurities. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]

  • Peertechz Publications. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Desbutyl-N-propyl Bumetanide-d5: Synthesis, Analysis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Desbutyl-N-propyl Bumetanide-d5, a deuterated analog of a bumetanide metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of this stable isotope-labeled compound, from its synthesis and analytical characterization to its critical role in pharmacokinetic studies.

Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Research

In the landscape of modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly with deuterium (²H or D), has emerged as a gold standard for elucidating these complex processes. The introduction of deuterium into a drug molecule or its metabolite creates a chemically identical analog with a higher mass. This subtle yet significant modification allows for precise and accurate quantification in biological matrices using mass spectrometry, without the safety concerns associated with radioisotopes.

N-Desbutyl-N-propyl Bumetanide-d5 is a prime example of such a tool. As a deuterated version of a metabolite of the potent loop diuretic bumetanide, it serves as an invaluable internal standard in bioanalytical assays. Its use mitigates matrix effects and enhances the robustness of liquid chromatography-mass spectrometry (LC-MS) methods, leading to more reliable pharmacokinetic data.

Core Compound Specifications

A foundational understanding of N-Desbutyl-N-propyl Bumetanide-d5 begins with its fundamental properties.

PropertyValue
CAS Number 1346601-70-4
Molecular Formula C₁₆H₁₃D₅N₂O₅S
Molecular Weight 355.42 g/mol
Chemical Name 4-phenoxy-3-(propylamino-d5)-5-sulfamoylbenzoic acid
Synonyms N-Desbutyl-N-propyl Bumetanide-d5

The Metabolic Context: Bumetanide and its N-Alkylated Metabolites

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent diuretic primarily used to treat edema associated with heart, kidney, or liver disease.[1][2] Its metabolism in humans and various animal species predominantly involves the oxidation of the N-butyl side chain.[3][4] This metabolic pathway leads to the formation of several N-dealkylated and N-hydroxylated metabolites.

The presence of N-alkylated analogs, such as N-Desbutyl-N-propyl Bumetanide, as impurities or metabolites underscores the importance of specific and sensitive analytical methods to characterize the complete metabolic profile of bumetanide. The deuterated form, N-Desbutyl-N-propyl Bumetanide-d5, is therefore a critical tool for accurately quantifying its non-deuterated counterpart in complex biological samples.

Synthesis of N-Desbutyl-N-propyl Bumetanide-d5: A Proposed Pathway

A plausible synthetic approach for the deuterated analog would involve the use of a deuterated propylating agent.

Proposed Synthetic Workflow

cluster_0 Starting Material cluster_1 Deuterated Reagent cluster_2 Reaction cluster_3 Intermediate cluster_4 Final Step cluster_5 Final Product A 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid ethyl ester C N-Alkylation A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Propyl-d5-bromide or Propyl-d5-iodide B->C D Ethyl-4-phenoxy-3-(propylamino-d5)- 5-sulphamyl-benzoate C->D E Hydrolysis D->E 1. NaOH 2. HCl F N-Desbutyl-N-propyl Bumetanide-d5 E->F cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Biological Sample (Plasma, Urine) B Addition of a known amount of N-Desbutyl-N-propyl Bumetanide-d5 (IS) A->B C Extraction (e.g., LLE, SPE) B->C D LC-MS/MS Analysis C->D E Ratio of Analyte Peak Area to IS Peak Area D->E F Concentration Determination from Calibration Curve E->F

Sources

Technical Guide: Isotopic Purity Assessment of N-Desbutyl-N-propyl Bumetanide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your Internal Standard (IS) is the bedrock of quantitation. N-Desbutyl-N-propyl Bumetanide-d5 (C₁₆H₁₃D₅N₂O₅S) is the stable isotope-labeled analog used to quantify the "Propyl Analog" impurity in Bumetanide drug substances.

The critical quality attribute (CQA) for this reagent is not merely chemical purity (>98%), but Isotopic Purity (typically >99 atom % D). Insufficient isotopic purity results in a "contribution effect"—where the IS signal bleeds into the analyte channel (d0)—leading to false positives in impurity assays. This guide details the technical rationale, mathematical impact, and validation protocols to ensure your d5-standard meets FDA M10 and ICH M10 requirements.

Chemical Context & The Isotope Effect[1][2]

To control the quality of Bumetanide, we must monitor its degradation products and synthetic byproducts. One such impurity is N-Desbutyl-N-propyl Bumetanide (CAS 28395-28-0), where the butyl chain of the parent drug is replaced by a propyl chain.[1]

Structural Logic
  • Analyte (d0): 3-(propylamino)-4-phenoxy-5-sulfamoylbenzoic acid.

  • Internal Standard (d5): The deuterated analog.

    • Labeling Strategy: The 5 deuterium atoms are typically located on the phenoxy ring . This skeletal labeling is preferred over labile positions (like the sulfonamide or carboxylic acid protons) to prevent deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.

The "M+5" Shift

Mass spectrometry relies on mass resolution. The d0 analyte appears at mass


. The d5 IS appears at 

.
  • Goal: Complete spectral separation.

  • Risk: If the d5 standard contains significant amounts of d0, d1, or d2 isotopologues (due to incomplete synthesis), these will register as analyte in the detector, artificially inflating the calculated impurity levels.

The Mathematics of Interference (Cross-Talk)

The FDA Bioanalytical Method Validation Guidance emphasizes evaluating "IS interference." This is not just about selectivity against the matrix; it is about the IS interfering with the analyte.

The Contribution Equation

In an LC-MS/MS assay (e.g., MRM mode), we monitor two transitions:

  • Analyte Channel: Precursor

    
     Fragment 
    
    
    
  • IS Channel: Precursor

    
     Fragment 
    
    
    

If the Isotopic Purity of the IS is only 95%, it implies that 5% of the standard molecules might be d0 (or d1/d2/d3/d4). The d0 fraction of the IS will transition in the Analyte Channel .



Since the IS is often added at a concentration significantly higher than the Lower Limit of Quantitation (LLOQ) of the impurity, even a 0.5% d0 contribution can cause the assay to fail the LLOQ accuracy test.

Analytical Protocol: Determination of Isotopic Purity

Do not rely solely on the Certificate of Analysis (CoA) from the vendor. Isotopic distributions can vary by batch. Perform this self-validating protocol using High-Resolution Mass Spectrometry (HRMS) or a well-tuned Triple Quadrupole.

Workflow Visualization

IsotopicPurityWorkflow Sample IS Reference Material (Solid) Prep Dilution (1 µg/mL in MeOH) Sample->Prep DirectInfusion Direct Infusion / Flow Injection (HRMS or QQQ) Prep->DirectInfusion Scan Full Scan MS (m/z 340 - 370) DirectInfusion->Scan Data Extract Mass Spectrum Scan->Data Calc Calculate Isotopic Distribution (d0 vs d5) Data->Calc Decision Pass/Fail (d0 < 0.1%) Calc->Decision

Figure 1: Workflow for verifying isotopic purity prior to method validation.

Step-by-Step Methodology

Step 1: Instrument Tuning

  • Mode: Negative Ion Mode (ESI-). Sulfamoylbenzoic acids ionize strongly in negative mode.

  • Resolution: Set Q1 resolution to "Unit" or "High" (0.7 FWHM or better) to distinguish individual isotopes.

Step 2: Data Acquisition

  • Inject the N-Desbutyl-N-propyl Bumetanide-d5 standard (approx. 100 ng/mL).

  • Acquire a Full Scan spectrum across the relevant mass range (e.g., m/z 340 to 365). Note: The nominal mass of the d0 anion is approx. 349. The d5 anion is approx. 354.

Step 3: Peak Cluster Analysis Analyze the intensity of the following peaks:

  • I(d5): Intensity at m/z 354 (Target IS).

  • I(d0): Intensity at m/z 349 (Unlabeled impurity).

  • I(d-1 to d-4): Intensities of incompletely labeled species (350–353).

Step 4: Calculation Calculate the % contribution of the unlabeled species (d0) relative to the labeled species (d5):



Acceptance Criteria:

  • For Trace Impurity Assays: d0 Contribution < 0.1% is recommended.

  • If d0 > 0.5%, the IS is unsuitable for low-level impurity quantification (LLOQ will be compromised).

Experimental Data Summary

The following table illustrates the impact of isotopic purity on assay performance.

ParameterHigh Purity IS (Recommended)Low Purity IS (Risky)
Isotopic Enrichment > 99.5 atom % D< 98 atom % D
d0 Content (Unlabeled) < 0.05%~ 1.0%
IS Concentration Used 500 ng/mL500 ng/mL
False Signal (d0) ~ 0.25 ng/mL equivalent~ 5.0 ng/mL equivalent
Impact on LLOQ NegligibleCatastrophic (Background > LLOQ)
Regulatory Risk Low (Compliant)High (Data Integrity Failure)

Logic of Interference Pathways

It is vital to understand that interference is bidirectional. While we focus on the IS interfering with the analyte, high concentrations of the analyte can also interfere with the IS (though less common with d5).

InterferenceLogic IS_Source d5-Internal Standard (Reagent) Impurity_d0 d0 Impurity in IS (Synthesis defect) IS_Source->Impurity_d0 Chan_IS IS Channel (m/z 354) IS_Source->Chan_IS Primary Signal Analyte_Source d0-Analyte (Sample) Isotope_Nat Natural Isotopes of Analyte (C13, S34, O18) Analyte_Source->Isotope_Nat Chan_Analyte Analyte Channel (m/z 349) Analyte_Source->Chan_Analyte Primary Signal Impurity_d0->Chan_Analyte FALSE POSITIVE (Interference) Isotope_Nat->Chan_IS Cross-Talk (Rare for d5)

Figure 2: Bidirectional interference pathways. The red path represents the critical risk caused by poor isotopic purity.

Handling and Stability

  • D/H Exchange: If the d5 label is on the phenoxy ring, it is generally stable. However, avoid storing the stock solution in highly acidic or basic protic solvents (e.g., unbuffered water/methanol mixtures) for extended periods (months) at room temperature.

  • Storage: Store neat powder at -20°C. Store working solutions (in MeOH or MeCN) at 4°C, protected from light (sulfonamides can be light-sensitive).

References

  • FDA. Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[2][3] (2018).[4][5] Link

  • ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022). Link

  • Wang, S., et al. Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. (2014). Link

  • USP. Bumetanide Related Compound B (Reference Standard). United States Pharmacopeia. Link(Contextual reference for Bumetanide impurity structures).

Sources

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Bumetanide Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacokinetic and metabolic studies, the precision of analytical methods is paramount. Stable isotope-labeled internal standards are the cornerstone of quantitative bioanalysis, offering unparalleled accuracy and reliability. This guide provides an in-depth technical overview of deuterated bumetanide analogs, specifically focusing on commercially available standards used in the analysis of the potent loop diuretic, bumetanide, and its metabolites. While the specific entity "N-Desbutyl-N-propyl Bumetanide-d5" does not appear to be a standard commercially available product, this guide will focus on the readily accessible and highly relevant deuterated standards: Bumetanide-d5 and Desbutyl Bumetanide-d5 .

Understanding the Landscape: Bumetanide and its Deuterated Analogs

Bumetanide is a potent loop diuretic used to treat edema associated with congestive heart failure, and liver and kidney disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC1).[1][2][3] To accurately quantify bumetanide and its metabolites in biological matrices, researchers rely on stable isotope-labeled internal standards for mass spectrometry-based assays.

The "-d5" designation indicates the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. This mass shift allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, without significantly altering the chemical and physical properties of the molecule.

Commercially Available Deuterated Standards

Our investigation indicates that the primary commercially available deuterated standards for bumetanide analysis are:

  • Bumetanide-d5 : The deuterated version of the parent drug.

  • Desbutyl Bumetanide-d5 : The deuterated version of a major metabolite of bumetanide.

Supplier and Pricing Overview

A critical first step for any research endeavor is sourcing the necessary reagents. The following table summarizes the key suppliers and available pricing information for the relevant deuterated bumetanide analogs. Please note that prices are subject to change and may vary based on the vendor, purity, and quantity.

CompoundSupplier(s)CAS NumberMolecular FormulaIndicative Pricing (USD)
Bumetanide-d5 Cayman Chemical, LGC Standards, Santa Cruz Biotechnology1216739-35-3C₁₇H₁₅D₅N₂O₅S1 mg: ~$290 - $310
500 µg: ~$163
Desbutyl Bumetanide-d5 VIVAN Life Sciences, Pharmaffiliates1072125-54-2C₁₃H₇D₅N₂O₅SContact for pricing
N-Desbutyl-N-propyl Bumetanide Allmpus28395-28-0C₁₆H₁₈N₂O₅SContact for pricing
(Bumetanide Propyl Analogue)
Desbutyl Bumetanide Santa Cruz Biotechnology, Toronto Research Chemicals, Acanthus Research28328-54-3C₁₃H₁₂N₂O₅S10 mg: ~$214
100 mg: ~$1630

Technical Specifications and Physicochemical Properties

A thorough understanding of the technical specifications of these standards is crucial for their proper handling, storage, and application.

PropertyBumetanide-d5Desbutyl Bumetanide-d5
Molecular Weight 369.4 g/mol [1][4]313.34 g/mol [5][6]
Purity >99% deuterated forms (d1-d5)[1]Information available from supplier upon request.
Appearance Solid[1]Not specified, likely a solid.
Solubility DMF: ~33 mg/ml, DMSO: ~25 mg/ml, Ethanol: ~14 mg/ml[1]Information available from supplier upon request.
Storage -20°C[2]2-8°C (Refrigerator)[6]

Application in Research: A Methodological Overview

Bumetanide-d5 and Desbutyl Bumetanide-d5 are primarily intended for use as internal standards for the quantification of bumetanide and its desbutyl metabolite, respectively, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][7]

General Workflow for Quantitative Bioanalysis

The following diagram illustrates a typical workflow for the use of deuterated internal standards in a quantitative bioanalysis study.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Step-by-Step Protocol for Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate quantification.

  • Equilibration: Allow the vial containing the deuterated standard to warm to room temperature before opening to prevent condensation.

  • Solvent Selection: Choose an appropriate solvent based on the solubility data. For Bumetanide-d5, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable choices.[1]

  • Dissolution: Add a precise volume of the chosen solvent to the vial to achieve a known concentration (e.g., 1 mg/mL).

  • Vortexing/Sonication: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial. For aqueous solutions, it is recommended not to store for more than one day.[2]

The Rationale Behind Experimental Choices

The selection of a deuterated internal standard is a critical decision in assay development. The ideal internal standard should co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference between the analyte and the deuterated standard ensures that they can be distinguished by the detector, allowing for accurate ratiometric quantification. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Self-Validating Systems: Ensuring Data Integrity

The use of a stable isotope-labeled internal standard is inherently a self-validating system. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus the ratio of analyte to internal standard remains constant. This ensures the robustness and reliability of the analytical method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling deuterated bumetanide analogs.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation, ingestion, or contact with skin and eyes.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While the specifically named "N-Desbutyl-N-propyl Bumetanide-d5" does not appear to be a readily available commercial product, researchers have access to high-quality deuterated standards in the form of Bumetanide-d5 and Desbutyl Bumetanide-d5 . These internal standards are indispensable tools for the accurate and precise quantification of bumetanide and its primary metabolite in complex biological matrices. This guide provides a foundational understanding of their sourcing, technical specifications, and application, empowering researchers to conduct robust and reliable pharmacokinetic and metabolic studies.

References

  • Desbutyl Bumetanide-d5 | C13H12N2O5S | CID 46781118 - PubChem . (n.d.). Retrieved February 21, 2026, from [Link]

  • 1072125-54-2| Chemical Name : Desbutyl Bumetanide-d5 - Pharmaffiliates . (n.d.). Retrieved February 21, 2026, from [Link]

  • Bumetanide Propyl Analogue - Allmpus - Research and Development . (n.d.). Retrieved February 21, 2026, from [Link]

  • Desbutyl Bumetanide, TRC 10 mg | Buy Online | Toronto Research Chemicals . (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Quantitative Bioanalysis of Bumetanide and its Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction:

Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its therapeutic efficacy is governed by its pharmacokinetic profile, which includes extensive metabolism. Monitoring bumetanide and its metabolites in urine is crucial for a comprehensive understanding of its disposition, for clinical and forensic toxicology, and in the context of anti-doping control. This application note provides a detailed protocol for the quantitative bioanalysis of bumetanide and its primary metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in complex biological matrices.[2]

Scientific Integrity and Methodological Rationale:

This protocol is designed to ensure the highest level of scientific integrity, adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The experimental choices are explained to provide a clear understanding of the underlying principles. The method is structured as a self-validating system, incorporating quality controls and referencing established guidelines for bioanalytical method validation.[3][4][5]

Part 1: Understanding Bumetanide Metabolism

A thorough understanding of the metabolic fate of bumetanide is fundamental to developing a robust bioanalytical method. In humans, bumetanide undergoes both Phase I and Phase II metabolism.

Phase I Metabolism: Oxidation

The primary route of Phase I metabolism involves the oxidation of the N-butyl side chain, leading to the formation of several alcohol derivatives.[6] The major urinary metabolite is the 3'-alcohol derivative, while the major biliary metabolite is the 2'-alcohol derivative. Minor metabolites, including the 4'-alcohol, N-desbutyl, and 3'-acid derivatives, have also been identified.[7]

Phase II Metabolism: Glucuronidation

Following oxidation, bumetanide and its hydroxylated metabolites are extensively conjugated with glucuronic acid to form more water-soluble glucuronides, which are then readily excreted in the urine.[7] Therefore, to accurately quantify the total amount of bumetanide and its metabolites, an enzymatic hydrolysis step to cleave these glucuronide conjugates is essential prior to extraction and analysis.

Bumetanide_Metabolism Bumetanide Bumetanide C₁₇H₂₀N₂O₅S PhaseI Phase I Metabolism | (Oxidation via CYP450) Bumetanide->PhaseI PhaseII Phase II Metabolism | (Glucuronidation via UGTs) Bumetanide->PhaseII Direct Metabolites Alcohol Metabolites 2'-hydroxybumetanide 3'-hydroxybumetanide 4'-hydroxybumetanide PhaseI->Metabolites Metabolites->PhaseII Conjugates Bumetanide Glucuronide Alcohol Metabolite Glucuronides PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of bumetanide.

Part 2: Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the quantitative analysis of bumetanide and its metabolites in urine.

Sample Preparation: A Critical Step for Accurate Quantification

The complex nature of urine necessitates a robust sample preparation strategy to remove interfering endogenous components and concentrate the analytes of interest. This protocol employs enzymatic hydrolysis followed by a choice of two well-established extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.1.1. Enzymatic Hydrolysis of Glucuronide Conjugates

Rationale: To measure the total concentration of bumetanide and its metabolites, the glucuronide conjugates must be cleaved to their free forms. Enzymatic hydrolysis using β-glucuronidase is a specific and gentle method for this purpose.[8][9] Recombinant or purified enzymes are preferred to minimize potential interference from other enzymes present in cruder preparations.[5]

Protocol:

  • Sample Preparation: Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled bumetanide). This is crucial for correcting for variability in extraction efficiency and matrix effects.

  • pH Adjustment: Adjust the pH of the urine sample to approximately 5.0 using an acetate buffer. This is the optimal pH for most β-glucuronidase enzymes.[3]

  • Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or a recombinant source). The exact amount should be optimized based on the enzyme supplier's specifications.

  • Incubation: Incubate the samples at an elevated temperature, typically 37-55°C, for a period ranging from 30 minutes to overnight.[5] The optimal time and temperature should be determined during method development to ensure complete hydrolysis.

  • Reaction Termination: Stop the enzymatic reaction by adding a strong acid or by proceeding directly to the extraction step, which typically involves a significant change in pH and the addition of organic solvents.

Hydrolysis_Workflow cluster_0 Enzymatic Hydrolysis Urine_Sample 1. Urine Sample Aliquot Spike_IS 2. Spike with Internal Standard Urine_Sample->Spike_IS Adjust_pH 3. Adjust pH to ~5.0 Spike_IS->Adjust_pH Add_Enzyme 4. Add β-glucuronidase Adjust_pH->Add_Enzyme Incubate 5. Incubate (e.g., 37°C) Add_Enzyme->Incubate Hydrolyzed_Sample Hydrolyzed Sample (Free Analytes) Incubate->Hydrolyzed_Sample

Caption: Workflow for enzymatic hydrolysis of urine samples.

2.1.2. Extraction of Analytes: SPE vs. LLE

Rationale: Both SPE and LLE are effective for extracting bumetanide and its metabolites from the hydrolyzed urine matrix. The choice between them often depends on factors such as desired throughput, level of automation, and the specific characteristics of the analytes.

  • Solid-Phase Extraction (SPE): Offers higher selectivity, cleaner extracts, and is more amenable to automation.[10] Mixed-mode cation exchange SPE cartridges are particularly effective for extracting acidic drugs like bumetanide.

  • Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. While it can be more labor-intensive and use larger volumes of organic solvents, it can provide excellent recovery for certain compounds.[11][12]

Protocol 2.1.2.A: Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., phosphate buffer at a slightly acidic pH).

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water wash followed by a low-percentage organic solvent wash.

  • Elution: Elute the analytes of interest with a suitable organic solvent or a mixture of solvents (e.g., methanol with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2.1.2.B: Liquid-Liquid Extraction (LLE)

  • pH Adjustment: Adjust the pH of the hydrolyzed urine sample to an acidic pH (e.g., pH 3-4) to ensure that bumetanide and its metabolites are in their non-ionized form.

  • Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).

  • Extraction: Vortex or mechanically shake the mixture for several minutes to facilitate the transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis: The Gold Standard for Quantification

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of bumetanide and its metabolites at low concentrations in a complex matrix like urine.[13] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product ion transitions for each analyte are monitored, minimizing interferences.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of bumetanide and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analytes from the reverse-phase column.
Gradient Elution A gradient from low to high organic contentEnsures efficient separation of the parent drug and its more polar metabolites.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical LC columns of these dimensions.
Injection Volume 5 - 10 µLA balance between sensitivity and chromatographic performance.
Ionization Source Electrospray Ionization (ESI), Positive ModeBumetanide and its metabolites readily form protonated molecules [M+H]⁺.
MRM Transitions See Table 2Specific precursor and product ions for each analyte ensure high selectivity.

Table 2: Example MRM Transitions for Bumetanide and a Key Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bumetanide 365.1240.1Optimized during method development
Hydroxybumetanide 381.1256.1Optimized during method development
Internal Standard Analyte-specificAnalyte-specificOptimized during method development

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

LCMSMS_Workflow cluster_1 LC-MS/MS Analysis Reconstituted_Sample Reconstituted Sample LC_Separation Liquid Chromatography (LC) Separation Reconstituted_Sample->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) ESI_Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Sources

Application Note: High-Sensitivity Pharmacokinetic Profiling of Bumetanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Study Rationale

This application note details a rigorous protocol for the pharmacokinetic (PK) quantification of Bumetanide , a potent loop diuretic, in plasma. While standard protocols often use Furosemide or generic Bumetanide-d5 as internal standards (IS), this method utilizes N-Desbutyl-N-propyl Bumetanide-d5 .

Why this specific Internal Standard? The selection of N-Desbutyl-N-propyl Bumetanide-d5 represents a sophisticated "Homolog-Analog" strategy.

  • Structural Homology: By replacing the native butyl chain with a deuterated propyl chain, the IS retains near-identical ionization efficiency and extraction recovery properties to the analyte.

  • Chromatographic Orthogonality: The propyl chain is slightly less lipophilic than the butyl chain. This causes the IS to elute slightly earlier than Bumetanide on Reverse Phase (C18) chromatography. This separation is advantageous as it prevents "crosstalk" (isotopic interference) while still keeping the IS within the same matrix suppression window.

Chemical Basis & Mass Transitions

Analyte vs. Internal Standard Logic

The method relies on Negative Electrospray Ionization (ESI-), exploiting the acidic nature of the benzoic acid and sulfonamide moieties.

CompoundDerivation LogicApprox. MWPrecursor (M-H)⁻Lipophilicity (LogP)
Bumetanide Parent (Butylamino side chain)364.4363.1 ~2.6 (Elutes Later)
IS (Propyl-d5) Analog (Propylamino-d5 side chain)~355.4354.1 ~2.2 (Elutes Earlier)

*Note: Exact mass depends on the specific deuteration pattern of the propyl group (e.g., -C3H2D5). Values above assume a net loss of ~9 amu relative to parent.

Mechanism of Action (Context)

Understanding the target biology aids in interpreting PK/PD correlations.

Bumetanide_Mechanism Bumetanide Bumetanide (Plasma) Kidney Renal Proximal Tubule (OAT Secretion) Bumetanide->Kidney Transport LoopHenle Loop of Henle (Ascending Limb) Kidney->LoopHenle Luminal Delivery NKCC2 NKCC2 Transporter (Na-K-2Cl) LoopHenle->NKCC2 Binds Site Diuresis Inhibition of Na+ Reabsorption (Diuresis) NKCC2->Diuresis Blocks Function

Figure 1: Pharmacodynamic pathway of Bumetanide. PK sampling must capture the rapid elimination phase corresponding to renal secretion.

Experimental Protocol

Reagents & Materials
  • Matrix: Drug-free K2EDTA Plasma.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

  • Columns: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is critical when the IS (Propyl analog) does not perfectly co-elute with the analyte.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of N-Desbutyl-N-propyl Bumetanide-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Acidification: Add 10 µL of 1.0 M Formic Acid.

    • Expert Note: Acidification suppresses ionization of the carboxylic acid group (COOH), making the molecule neutral and driving it into the organic layer.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge.

LC-MS/MS Parameters

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% BEvent
0.010Initial Hold
0.510Divert to Waste (Salt removal)
3.090Linear Gradient
3.590Wash
3.610Re-equilibration
5.010End of Run

Expert Insight: Expect the IS (Propyl) to elute at approximately 2.2 min and Bumetanide (Butyl) at 2.4 min . The slight separation confirms the lipophilicity difference.

Mass Spectrometry (Source: ESI Negative):

  • Spray Voltage: -2500 V (Negative mode is far more sensitive for Bumetanide).

  • Capillary Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Bumetanide 363.1240.122
IS (Propyl-d5) 354.1*240.1**22

*Verify exact precursor mass based on CoA of your specific custom standard. **The product ion (240.1) corresponds to the sulfonamide-phenoxy-benzoic acid core. Since the alkyl chain is lost in this fragmentation, both parent and IS may share the same product ion mass. This makes chromatographic separation (achieved by the propyl modification) critical to prevent cross-talk.

Method Validation Strategy (FDA/EMA Guidelines)

Since the IS is a structural analog (homolog) and not a stable isotope of the parent, validation must prove that the IS tracks the analyte accurately despite slight retention time differences.

Matrix Factor & Recovery

You must calculate the IS-Normalized Matrix Factor .



  • Requirement: Because the IS elutes earlier, ensure that the ion suppression profile of the plasma phospholipids does not affect the IS differently than the Analyte. The CV of the IS-normalized matrix factor across 6 lots of plasma must be <15%.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Carryover: Inject a blank after the ULOQ (1000 ng/mL). Carryover must be <20% of the LLOQ area.

Pharmacokinetic Data Analysis

Once concentrations are derived, use Non-Compartmental Analysis (NCA) to derive key parameters.

Workflow Diagram

PK_Workflow cluster_0 Bioanalysis cluster_1 PK Calculation (NCA) Sample Plasma Sample Extract LLE Extraction (w/ Propyl-d5 IS) Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (Regression) LCMS->Quant ConcTime Conc-Time Profile Quant->ConcTime Cmax Cmax & Tmax (Direct Obs) ConcTime->Cmax AUC AUC (0-t) (Trapezoidal Rule) ConcTime->AUC Elimination Kel & Half-life ConcTime->Elimination

Figure 2: End-to-end workflow from bioanalysis to pharmacokinetic parameter derivation.

Key Parameters to Report
ParameterDefinitionCalculation Method

Peak Plasma ConcentrationDirect observation from data.

Time to PeakDirect observation.

Area Under CurveLinear Trapezoidal method.

Elimination Half-Life

(from terminal slope).

Apparent Clearance

.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • PubChem. (2024). Bumetanide Compound Summary. National Library of Medicine. [Link]

  • Pound, J. et al. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma. Biomedical Chromatography. [Link]

  • Ward, A. & Heel, R.C. (1984). Bumetanide: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. [Link]

Sources

Application Note: A High-Resolution Mass Spectrometry Workflow for the Confident Identification of Bumetanide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a drug's metabolic fate is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. Bumetanide, a potent loop diuretic, undergoes significant biotransformation, and a comprehensive understanding of its metabolites is essential. This application note presents a detailed protocol for the identification of bumetanide metabolites in biological matrices, such as plasma, using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow. We outline a systematic approach encompassing sample preparation, optimized chromatographic separation, and state-of-the-art HRMS data acquisition and mining strategies. The high mass accuracy and resolution afforded by technologies like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry enable the confident determination of elemental compositions for both the parent drug and its metabolites, which is a critical step in their structural elucidation.[1][2][3]

Introduction: The Importance of Metabolite Profiling for Bumetanide

Bumetanide (Figure 1) is a powerful diuretic used in the management of edema associated with heart, liver, and kidney disease.[4] Its therapeutic action is achieved by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the loop of Henle.[4] The clinical response to bumetanide can be influenced by its metabolism, which primarily involves oxidation of the n-butyl side chain to form various alcohol derivatives and their subsequent conjugation, primarily with glucuronic acid.[5][6]

Identifying these metabolites is crucial for several reasons:

  • Pharmacokinetics: Metabolites may have different clearance rates compared to the parent drug, affecting the duration of action.[5]

  • Pharmacodynamics: While often less active, some metabolites can retain pharmacological activity, contributing to the overall therapeutic or side-effect profile.

  • Safety and Toxicity: Reactive or toxic metabolites can lead to adverse drug reactions. A thorough metabolic profile is a key component of safety assessment.[2]

High-resolution mass spectrometry (HRMS) has become the premier analytical tool for such studies.[1][7] Its ability to provide mass measurements with high accuracy (typically <5 ppm) allows for the determination of elemental compositions, distinguishing metabolites from endogenous interferences and providing a high degree of confidence in identification.[1][3]

Chemical structure of Bumetanide
Figure 1. Chemical Structure of Bumetanide (C₁₇H₂₀N₂O₅S, Exact Mass: 364.1093).

Principle of the LC-HRMS Method

This workflow couples the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the analytical prowess of HRMS.

  • UHPLC Separation: A reversed-phase C18 column is used to separate bumetanide and its metabolites based on their polarity. A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) ensures sharp peaks and good resolution.

  • HRMS Detection: Following separation, the column effluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive mode, which is effective for protonating the bumetanide molecule ([M+H]⁺).[8][9]

  • Data Acquisition: The instrument acquires data in two main modes:

    • Full Scan MS: The instrument scans a wide mass range to detect all ionizable compounds, providing high-resolution, accurate-mass data for precursor ions.

    • Data-Dependent MS/MS (dd-MS²): The instrument automatically and intelligently selects the most intense ions from the full scan for fragmentation. The resulting fragment ions (product ions) create a "fingerprint" that is used to elucidate the structure of the parent molecule.[7]

This combination allows for the detection of expected and unexpected metabolites in a single analytical run.[3]

Experimental Protocol

Materials and Reagents
  • Bumetanide reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Causality: Biological matrices like plasma contain high concentrations of proteins that can interfere with analysis by clogging the LC system and suppressing the MS signal.[10] Protein precipitation using a cold organic solvent is a rapid and effective method to remove the bulk of these proteins while keeping small molecules like bumetanide and its metabolites in solution.[10][11][12]

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio is recommended for efficient precipitation).[10]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-HRMS analysis. This step ensures sample compatibility with the LC system.

LC-HRMS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument in use.

Table 1: Suggested LC-HRMS Parameters

ParameterSuggested ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmOffers good retention and separation for moderately nonpolar compounds like bumetanide and its metabolites.[8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 5% B to 95% B over 10 minutesA gradient is necessary to elute compounds with a range of polarities, from more polar metabolites to the parent drug.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
MS System Q-TOF or Orbitrap Mass SpectrometerProvides the high resolution (>10,000) and mass accuracy (<5 ppm) needed for elemental composition determination.[3]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar molecules. Positive mode is effective for bumetanide.[8]
Full Scan (MS1) Range m/z 100 - 1000Covers the expected mass range for bumetanide and its common metabolites (e.g., hydroxylated, glucuronidated).
MS1 Resolution > 30,000Sufficient to resolve potential isobars and ensure accurate mass measurement.
dd-MS² Acquisition Top 5 most intense ionsFragments the most abundant precursors to generate structural information.
Collision Energy (CE) Stepped (e.g., 15, 30, 45 eV)Using multiple collision energies ensures a wide range of fragments are produced, from stable to less stable ions.

Data Analysis and Metabolite Identification Workflow

The identification of metabolites is a systematic process that combines automated data mining with expert interpretation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Identification & Confirmation A1 LC-HRMS Raw Data (Full Scan + dd-MS²) P1 Peak Picking & Feature Detection A1->P1 P2 Background Subtraction (Control vs. Sample) P1->P2 P3 Metabolite Prediction (Common Biotransformations) P2->P3 I1 Generate Extracted Ion Chromatograms (EICs) P3->I1 I2 Calculate Elemental Composition from Accurate Mass I1->I2 I3 Interpret MS/MS Fragmentation Pattern I2->I3 I4 Confirm Structure I3->I4

Metabolite identification workflow.
  • Feature Detection: Specialized software (e.g., XCMS, MS-DIAL, or vendor-specific software) is used to process the raw data.[14] The software detects all ion features (defined by a specific m/z, retention time, and intensity) in the sample.

  • Background Subtraction: To distinguish drug-related metabolites from endogenous molecules, the feature list from the post-dose sample is compared against a pre-dose or vehicle control sample. Unique features in the dosed sample are flagged as potential metabolites.

  • Predictive Searching: The software searches for masses corresponding to the parent drug plus or minus the mass shifts of common metabolic biotransformations (see Table 2). For example, a hydroxylation adds an oxygen atom, resulting in a mass increase of +15.9949 Da.

  • Elemental Composition: For each potential metabolite, the high-resolution accurate mass data is used to calculate a putative elemental composition. A low mass error (<5 ppm) and a logical isotopic pattern provide high confidence in the proposed formula.

  • Fragmentation Analysis: The dd-MS² spectrum is crucial for structural confirmation. The fragmentation pattern of a metabolite is compared to that of the parent drug. Common fragments suggest the core structure is intact, while shifts in fragment masses can pinpoint the site of metabolic modification.

Expected Results: Major Bumetanide Metabolites

The primary metabolic pathway for bumetanide is the oxidation of its n-butyl side chain.[5][6] High-resolution mass spectrometry allows for the precise mass measurement of these modified structures.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Bumetanide Bumetanide (m/z 365.1165) M1 2'-hydroxybumetanide (m/z 381.1114) Bumetanide->M1 +O M2 3'-hydroxybumetanide (m/z 381.1114) Bumetanide->M2 +O M3 4'-hydroxybumetanide (m/z 381.1114) Bumetanide->M3 +O M4 Bumetanide Glucuronide (m/z 541.1480) Bumetanide->M4 +C₆H₈O₆

Predicted metabolic pathways of bumetanide.

Table 2: Predicted Bumetanide Metabolites and Their Mass Signatures

Metabolite NameBiotransformationMass Shift (Da)Predicted [M+H]⁺ FormulaCalculated Exact Mass (m/z)
Bumetanide (Parent)--C₁₇H₂₁N₂O₅S⁺365.1165
Hydroxybumetanide (M1, M2, M3)Hydroxylation (+O)+15.9949C₁₇H₂₁N₂O₆S⁺381.1114
Bumetanide Glucuronide (M4)Glucuronidation (+C₆H₈O₆)+176.0321C₂₃H₂₉N₂O₁₁S⁺541.1486

Conclusion

The LC-HRMS workflow detailed in this application note provides a robust and reliable method for the comprehensive identification of bumetanide metabolites in complex biological matrices. The key advantages of this approach are its sensitivity, speed, and, most importantly, the high confidence in structural assignments afforded by accurate mass measurements of both precursor and product ions.[1][2] This methodology is indispensable for modern drug metabolism studies, enabling researchers and drug development professionals to build a complete picture of a drug's disposition and ensure its safety and efficacy.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Chromatography Online. Retrieved February 21, 2026, from [Link]

  • Hall, P. W., & Smith, E. C. (1983). Metabolism of bumetanide. Journal of Clinical Pharmacology, 23(5-6), 255-264. Retrieved February 21, 2026, from [Link]

  • Bumetanide Monograph for Professionals. (2025, July 10). Drugs.com. Retrieved February 21, 2026, from [Link]

  • Hughes, N. (2023). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences & Research, 4(1). Retrieved February 21, 2026, from [Link]

  • Zhu, M., Ma, L., & Zhang, D. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-851. Retrieved February 21, 2026, from [Link]

  • Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. (n.d.). SCIEX. Retrieved February 21, 2026, from [Link]

  • Sleno, L. (2012). High-Resolution Mass Spectrometry in Metabolite Identification. InTech. Retrieved February 21, 2026, from [Link]

  • Li, W., et al. (2012). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Journal of Chromatography B, 903, 111-116. Retrieved February 21, 2026, from [Link]

  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • D'Arienzo, C. J., & Vouros, P. (2014). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood. Bioanalysis, 6(11), 1545-1558. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

  • Metabolomics Sample Preparation FAQ. (n.d.). MetwareBio. Retrieved February 21, 2026, from [Link]

  • Shah, J., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 148-154. Retrieved February 21, 2026, from [Link]

  • Bumetanide - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Anderson, P. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved February 21, 2026, from [Link]

  • Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. Retrieved February 21, 2026, from [Link]

  • Sharma, A., & Kumar, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(1), 1-10. Retrieved February 21, 2026, from [Link]

  • Suneetha, A., & Rao, D. D. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 16(7), 3125-3132. Retrieved February 21, 2026, from [Link]

  • Determination of Nitroso Bumetanide in Bumetanide by LCMS-8045RX. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Bumetanide: Your Comprehensive Guide. (2026, January 23). A2Z Chemical. Retrieved February 21, 2026, from [Link]

  • How to identify the metabolites from LC-HRMS peaks if there is no library provided? (2024, December 19). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Chsor, D. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. LCGC International. Retrieved February 21, 2026, from [Link]

  • Du, X., et al. (2023). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for open science. Briefings in Bioinformatics, 24(5), bbac348. Retrieved February 21, 2026, from [Link]

Sources

Application Note: Forensic Source Profiling of Bumetanide in Doping Control Using N-Desbutyl-N-propyl Bumetanide-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and anti-doping scientists. It addresses the specialized application of N-Desbutyl-N-propyl Bumetanide-d5 not merely as a routine standard, but as a critical tool in forensic source profiling and impurity fingerprinting within doping control.[1]

Executive Summary

In the era of "strict liability" enforced by the World Anti-Doping Agency (WADA), athletes are responsible for any prohibited substance found in their system. However, the defense of "inadvertent ingestion" via contaminated dietary supplements (e.g., the historical StarCaps case) requires robust forensic evidence.

N-Desbutyl-N-propyl Bumetanide (also known as the Bumetanide Propyl Analog or Impurity 1) is a specific structural impurity found in certain synthetic routes of Bumetanide but absent or distinct in others.[1] This Application Note details the use of N-Desbutyl-N-propyl Bumetanide-d5 as a stable isotope-labeled Internal Standard (IS) to quantify this impurity in urine and seized products.[1] By establishing an "impurity fingerprint," laboratories can link an Adverse Analytical Finding (AAF) to a specific contaminated source, providing critical data for results management and adjudication.

Chemical & Technical Profile

Target Analyte: N-Desbutyl-N-propyl Bumetanide[1][2]
  • Role: Synthetic Impurity / Structural Analog.[1]

  • Chemical Name: 3-(propylamino)-4-phenoxy-5-sulfamoylbenzoic acid.[1]

  • Significance: Differentiates pharmaceutical-grade Bumetanide from illicitly synthesized or specific generic sources containing this byproduct.[1]

  • Molecular Weight: 350.39 g/mol .[1]

Internal Standard: N-Desbutyl-N-propyl Bumetanide-d5[1]
  • Role: Quantitative Internal Standard for the Propyl Analog.

  • Modification: Deuterium labeling (d5), typically on the phenoxy ring to ensure stability and prevent back-exchange.

  • Key Advantage: Matches the ionization efficiency and retention time of the target impurity, compensating for matrix effects in complex urine matrices.

Mechanism & Application Logic

The "Impurity Fingerprint" Hypothesis

While routine doping control focuses on the parent drug (Bumetanide) and its major metabolites (hydroxy-bumetanide), forensic analysis requires a deeper dive. Illicitly manufactured diuretics or contaminated supplements often contain a unique profile of impurities due to poor purification steps.[1]

  • Detection: High-sensitivity LC-MS/MS detects the trace "Propyl Analog" impurity in the athlete's urine.[1]

  • Quantification: The d5-IS ensures accurate quantification of this trace analyte, which is often present at <1% of the parent drug concentration.[1]

  • Correlation: The ratio of [Propyl Analog] / [Bumetanide] in the urine is compared to the ratio found in the seized supplement. A match supports the athlete's claim of contamination.[1]

Visual Workflow: Forensic Source Attribution

ForensicWorkflow cluster_Analysis Forensic Analysis AAF Adverse Analytical Finding (Bumetanide Positive) Defense Athlete Defense: 'Contaminated Supplement' AAF->Defense UrineAnalysis Urine Impurity Profiling (Target: Propyl Analog) Defense->UrineAnalysis ProdAnalysis Supplement Analysis (Target: Propyl Analog) Defense->ProdAnalysis Comparison Calculate Impurity Ratios (Impurity/Parent) UrineAnalysis->Comparison ProdAnalysis->Comparison IS_Step Add N-Desbutyl-N-propyl Bumetanide-d5 (IS) IS_Step->UrineAnalysis IS_Step->ProdAnalysis Conclusion Source Confirmation (Match/No Match) Comparison->Conclusion

Caption: Workflow linking an Adverse Analytical Finding to a source via impurity profiling using the d5-IS.

Experimental Protocol

Objective: Quantify N-Desbutyl-N-propyl Bumetanide in human urine and solid supplements.

Reagents & Standards
  • Stock Solution A: N-Desbutyl-N-propyl Bumetanide (1 mg/mL in Methanol).

  • Stock Solution B (IS): N-Desbutyl-N-propyl Bumetanide-d5 (100 µg/mL in Methanol).

  • Matrix: Blank human urine (verified negative for diuretics).

  • Buffer: 0.1 M Phosphate buffer (pH 6.0).

Sample Preparation (Urine)

Note: Hydrolysis is generally not required for Bumetanide parent, but checking for conjugated impurities may require β-glucuronidase treatment.[1] This protocol assumes free fraction analysis.

  • Aliquot: Transfer 2 mL of urine into a glass tube.

  • Internal Standard: Add 20 µL of Stock Solution B (Final conc. 100 ng/mL).

  • pH Adjustment: Add 1 mL of Phosphate buffer (pH 6.0). Vortex for 10 sec.

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB, 60 mg).

    • Condition: 2 mL Methanol followed by 2 mL Water.[1]

    • Load: Apply sample at gravity flow (approx. 1 mL/min).[1]

    • Wash: 2 mL Water / 5% Methanol (removes salts and polar interferences).[1]

    • Dry:[1] Apply vacuum for 5 mins.[1]

    • Elute: 2 x 1 mL Methanol.[1]

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10). Vortex and transfer to LC vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Negative Mode (Diuretics ionize best in Neg).[1]

  • Column: C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-8 min: 10% -> 90% B[1]

    • 8-10 min: 90% B (Wash)[1]

    • 10.1 min: 10% B (Re-equilibration)

MRM Transitions (Negative Mode)

The following transitions are critical for specificity. The "Propyl" analog has a mass shift of -14 Da relative to Bumetanide (Butyl vs. Propyl).[1]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Bumetanide (Parent) 363.1 [M-H]⁻239.079.9 (SO₂NS⁻)25 / 35
Propyl Analog 349.1 [M-H]⁻ 225.0 79.9 25 / 35
Propyl Analog-d5 (IS) 354.1 [M-H]⁻ 230.0 79.9 25 / 35

Note: The Quant ion (225.0) for the Propyl Analog corresponds to the loss of the sulfonamide and propyl-amino side chain elements, shifted by 14 Da from the Bumetanide fragment (239.0).

Validation & Quality Control (WADA Criteria)

To ensure the method meets the rigorous standards of WADA Technical Documents (TD2023IDCR), the following parameters must be validated:

Specificity
  • Analyze 10 blank urine samples from different individuals.[1]

  • Requirement: No interfering peaks at the retention time of the Propyl Analog or its d5-IS (> 30% of LOQ).

Linearity & Sensitivity
  • Range: 1 ng/mL to 500 ng/mL (Impurity levels are low).[1]

  • LOQ: Must be ≤ 5 ng/mL to detect trace impurities effectively.[1]

  • Curve: Use 1/x weighted linear regression. The d5-IS corrects for non-linearity caused by saturation at the source.[1]

Matrix Effects
  • Compare the peak area of the d5-IS in extracted urine vs. neat solvent.[1]

  • Acceptance: Matrix factor (MF) should be between 0.8 and 1.2. If suppression is high (< 0.8), consider diluting the sample 1:5 prior to SPE.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Suppression by urine salts or improper pH during SPE.[1]Ensure pH is adjusted to 6.0 before loading.[1] Wash cartridge thoroughly with 5% MeOH.[1]
Retention Time Shift Column contamination or pH drift in mobile phase.[1]Use fresh mobile phase. The Propyl Analog elutes slightly earlier than Bumetanide (less hydrophobic).[1]
Cross-Talk Mass window too wide or fragmentation overlap.[1]Ensure unit resolution (0.7 FWHM) on Q1 and Q3. Verify d5 purity (no d0 contribution).

References

  • World Anti-Doping Agency. (2023).[1] The 2023 Prohibited List International Standard.[1] WADA.[1][3][4] Link

  • Guddat, S., et al. (2012).[1] "Synthesis, characterization, and application of new deuterium-labeled internal standards for the determination of diuretics in urine by LC-MS/MS." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Thevis, M., & Schänzer, W. (2014). "Analytical approaches for the detection of emerging therapeutics and non-approved drugs in human doping controls."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Eichner, D., et al. (2009).[1] "Detection of Bumetanide in an Over-the-Counter Dietary Supplement." Journal of Analytical Toxicology. Link

  • PubChem. (2025).[1][5] "Bumetanide Propyl Analogue (Compound Summary)." National Library of Medicine.[1] Link

Sources

Precision in the Matrix: Mitigating ESI-MS Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug development, Electrospray Ionization (ESI) is the workhorse of LC-MS/MS quantitation.[1] However, ESI is uniquely vulnerable to Matrix Effects (ME) —the suppression or enhancement of analyte ionization by co-eluting endogenous compounds. While Stable Isotope Labeled Internal Standards (SIL-IS) are the industry standard for correction, Deuterated (


H) standards  introduce a specific, often overlooked risk: the Deuterium Isotope Effect , which can cause chromatographic separation between the standard and the analyte.

This guide details the mechanistic failure points of ESI, the "Deuterium Trap," and provides two self-validating protocols (Post-Column Infusion and the Matuszewski Method) to ensure your bioanalytical assays meet FDA/EMA regulatory rigor.

Part 1: The Physics of Failure – Ion Suppression

To mitigate matrix effects, one must understand their physical origin. Unlike Atmospheric Pressure Chemical Ionization (APCI), ESI occurs in the liquid phase.[2]

The Competition for Charge

As the LC eluent enters the ESI source, it undergoes nebulization and desolvation. The "Charge Competition Model" suggests that if the total concentration of non-volatile matrix components (e.g., phospholipids, salts) exceeds the surface charge density of the droplet, these components prevent the analyte from reaching the droplet surface and entering the gas phase.

  • Result: The mass spectrometer "sees" less analyte than is actually present.

  • The Solution: An internal standard (IS) that co-elutes perfectly with the analyte will experience the exact same suppression.[3] The ratio of Analyte/IS remains constant, correcting the data.

Part 2: The Deuterium Paradox (Expertise & Causality)

SIL-IS are chemically identical to the analyte but mass-shifted.


C and 

N labeled standards are ideal because they possess identical lipophilicity to the unlabeled analyte. However, they are prohibitively expensive and difficult to synthesize.

Deuterium (


H)  is the cost-effective alternative, but it carries a physicochemical penalty:
  • Bond Length & Lipophilicity: The C-D bond is shorter and has a lower molar volume than the C-H bond.[4] This makes deuterated compounds slightly less lipophilic .

  • Retention Time Shift: In Reverse-Phase LC (RPLC), deuterated standards often elute earlier than their protium counterparts.[4][5]

  • The Failure Mode: If the matrix interference is a sharp, transient peak (e.g., a specific lysophospholipid), the retention shift may cause the Deuterated IS to elute before the suppression zone, while the Analyte elutes inside it. The IS signal is normal, the Analyte signal is suppressed, and the calculated concentration is erroneously low.

Critical Rule: A retention time shift of even 0.05 minutes can be fatal to assay accuracy in the presence of sharp matrix bands.

Part 3: Experimental Protocols

Protocol A: Visualizing Matrix Effects (The Post-Column Infusion Method)

Based on the methodology established by Bonfiglio et al. (1999).

This qualitative method allows you to "see" where suppression occurs in your chromatogram before you even run a calibration curve.

Objective: Map ionization efficiency across the entire chromatographic run time.

Workflow Diagram

PostColumnInfusion LC LC Pump (Mobile Phase Gradient) Injector Injector (Blank Matrix Extract) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Infusing Analyte + IS) Syringe->Tee MS ESI-MS/MS Source Tee->MS Data Result: Matrix Effect Profile MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The analyte is infused continuously to create a high steady-state baseline, while blank matrix is injected to reveal suppression zones.

Step-by-Step Procedure
  • Preparation: Prepare a solution of your Analyte and Internal Standard in mobile phase at a concentration 10x higher than the LLOQ.

  • Setup: Connect this solution to a syringe pump. Connect the LC column effluent and the syringe pump line to a Tee union before the ESI source.

  • Infusion: Set the syringe pump to a low flow rate (e.g., 10-20 µL/min) to generate a stable, elevated baseline signal (approx. 1e5 - 1e6 cps).

  • Injection: Inject a Blank Matrix Extract (extracted plasma/urine without analyte) via the LC autosampler using your intended gradient method.

  • Analysis: Monitor the baseline.

    • Dip in Baseline: Indicates Ion Suppression.

    • Peak in Baseline: Indicates Ion Enhancement.

  • Overlay: Superimpose the retention time of your Analyte and Deuterated IS.

    • Pass: Both peaks fall in a "flat" region of the baseline.

    • Fail: One or both peaks fall into a "Dip" or "Peak."

Protocol B: Quantitative Assessment (The Matuszewski Method)

Based on the "Gold Standard" approach by Matuszewski et al. (2003).[1]

This protocol quantifies the Matrix Factor (MF) and validates if your Deuterated IS is actually correcting for the suppression.

Objective: Calculate the IS-Normalized Matrix Factor.

The Three Sample Sets

Prepare the following samples at Low and High QC concentrations:

  • Set A (Neat Standard): Analyte + IS in pure mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract. (Represents 100% recovery, but subject to matrix effect).

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract. (Standard QC sample).

Calculation Logic

MatuszewskiCalc SetA Set A: Neat Standard (Reference Response) MF_Analyte Matrix Factor (Analyte) = Area(B_analyte) / Area(A_analyte) SetA->MF_Analyte MF_IS Matrix Factor (IS) = Area(B_is) / Area(A_is) SetA->MF_IS SetB Set B: Post-Extraction Spike (Matrix Influenced) SetB->MF_Analyte SetB->MF_IS Result IS-Normalized Matrix Factor = MF_Analyte / MF_IS MF_Analyte->Result MF_IS->Result

Figure 2: Logic flow for calculating the IS-Normalized Matrix Factor. Ideal value is 1.0.

Data Analysis & Acceptance Criteria

Calculate the Matrix Factor (MF) for the Analyte and the IS separately, then the Normalized MF.

MetricFormulaInterpretation
Absolute MF

< 1.0: Suppression> 1.0: Enhancement
IS-Normalized MF

Target: 1.0 (Ideal)Range: 0.85 – 1.15 is generally acceptable.
CV of MF Standard Deviation of MF from 6 different lots of matrixMust be

15%
(FDA Requirement).

Self-Validation Step: If the IS-Normalized MF is close to 1.0, your Deuterated standard is tracking the matrix effect correctly. If it deviates significantly (e.g., 0.6 or 1.4), the IS and Analyte are experiencing different matrix environments, likely due to chromatographic separation (the Deuterium Isotope Effect).

Part 4: Troubleshooting & Optimization

If your Deuterated IS fails the Matuszewski test (IS-Normalized MF


 1.0):
  • Check Retention Shift: Zoom in on the chromatogram. Is the D-standard eluting >0.05 min earlier?

  • Modify Chromatography:

    • Reduce Slope: A shallower gradient can sometimes merge the suppression zones or separate the analyte further from the suppression.

    • Change Mobile Phase: Switching from Methanol to Acetonitrile (or vice versa) often alters the selectivity of the matrix components relative to the analyte.

  • Switch Isotopes: If optimization fails, you must abandon the Deuterated standard for a

    
    C or 
    
    
    
    N labeled analog, which will not exhibit the retention shift.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][6] Analytical Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Wang, S., et al. (2007). Deuterium isotope effects on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

In Vitro Metabolism of Bumetanide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application and step-by-step protocols for conducting in vitro metabolism studies of bumetanide, a potent loop diuretic. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for investigating the metabolic fate of this compound using human liver microsomes. This document elucidates the rationale behind experimental choices, from the selection of an appropriate internal standard to the optimization of analytical parameters for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By integrating established methodologies with practical insights, this guide aims to ensure scientific integrity and reproducibility in the preclinical assessment of bumetanide's metabolic stability.

Introduction: The Rationale for In Vitro Metabolism Studies of Bumetanide

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a potent loop diuretic used in the management of edema associated with congestive heart failure, and hepatic and renal disease.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism. In humans, bumetanide is rapidly eliminated with a plasma half-life of 1 to 1.5 hours.[3] Metabolism occurs primarily in the liver through oxidation of the N-butyl side chain, with approximately 81% of an administered dose excreted in the urine, about 45% as the unchanged drug.[4][5][6]

Understanding the in vitro metabolism of bumetanide is a critical component of drug development and preclinical safety assessment for several key reasons:

  • Predicting In Vivo Clearance: In vitro systems, such as human liver microsomes (HLMs), provide a reliable model to estimate the intrinsic clearance of a drug, which is a crucial parameter for predicting its in vivo hepatic clearance.[7][8]

  • Identifying Potential Drug-Drug Interactions: HLMs are enriched with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[9][10] Studying bumetanide's metabolism in this system can help identify the specific CYP isoforms involved, thereby predicting potential drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of the same enzymes.

  • Characterizing Metabolic Pathways: These studies allow for the identification and structural elucidation of metabolites. For bumetanide, the primary metabolites are formed through oxidation of the N-butyl side chain.[11] A new metabolite, the 4-[(4'-hydroxy)-phenoxy] analog, has also been identified in rat liver microsome incubations.[12]

  • Informing Clinical Study Design: Data from in vitro metabolism studies can guide the design of clinical trials by providing insights into expected pharmacokinetic variability and potential metabolic liabilities.

This application note provides a detailed protocol for assessing the metabolic stability of bumetanide in human liver microsomes, incorporating the use of an internal standard to ensure accurate and precise quantification via LC-MS/MS.

Materials and Reagents

For a successful and reproducible in vitro metabolism study of bumetanide, it is imperative to use high-quality reagents and materials. The following table provides a comprehensive list of the necessary components.

Reagent/Material Supplier (Example) Purpose
BumetanideSigma-AldrichTest Compound
Warfarin (Internal Standard)USPInternal Standard for LC-MS/MS quantification
Pooled Human Liver Microsomes (HLMs)Corning, BioIVTSource of metabolic enzymes
NADPH Regenerating System (Solution A & B)CorningCofactor for CYP enzyme activity
Potassium Phosphate Buffer (0.1 M, pH 7.4)Thermo Fisher ScientificIncubation buffer to maintain physiological pH
Acetonitrile (LC-MS Grade)Fisher ScientificProtein precipitation and mobile phase component
Methanol (LC-MS Grade)Fisher ScientificStock solution solvent and mobile phase component
Formic Acid (LC-MS Grade)Sigma-AldrichMobile phase modifier for improved chromatography
Deionized Water (18.2 MΩ·cm)Millipore Milli-Q SystemReagent and mobile phase preparation
96-well Incubation PlatesVWRReaction vessel for metabolism assay
96-well Collection PlatesVWRSample collection after protein precipitation

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of solutions is fundamental to the integrity of the study.

  • Bumetanide Stock Solution (10 mM): Accurately weigh the required amount of bumetanide and dissolve it in methanol to achieve a final concentration of 10 mM.

  • Warfarin (Internal Standard) Stock Solution (1 mM): Accurately weigh the required amount of warfarin and dissolve it in methanol to achieve a final concentration of 1 mM.

  • Bumetanide Working Solution (100 µM): Dilute the 10 mM bumetanide stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µM.

  • Internal Standard Working Solution (100 nM): Dilute the 1 mM warfarin stock solution with acetonitrile. This solution will be used for the protein precipitation/extraction step. The rationale for choosing warfarin as an internal standard is its structural similarity to bumetanide (both are acidic drugs) and its distinct mass-to-charge ratio (m/z), which prevents interference during MS detection. A stable isotope-labeled internal standard (SIL-IS) for bumetanide would be ideal for minimizing variability; however, a structural analog like warfarin is a suitable and cost-effective alternative.[13]

In Vitro Metabolism Assay: Human Liver Microsome Incubation

The following protocol is designed for a 96-well plate format, which is amenable to higher throughput screening.

Workflow for In Vitro Metabolism of Bumetanide

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_quenching Reaction Termination cluster_analysis Analysis P1 Prepare Bumetanide & Internal Standard Stock Solutions I1 Pre-incubate HLM, Bumetanide, & Buffer for 5 min P1->I1 P2 Prepare HLM Suspension (0.5 mg/mL in Buffer) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction with NADPH System P3->I2 I1->I2 I3 Incubate at Time Points (0, 5, 15, 30, 60 min) I2->I3 Q1 Add Cold Acetonitrile with Internal Standard (Warfarin) I3->Q1 Q2 Vortex & Centrifuge to Precipitate Protein Q1->Q2 A1 Transfer Supernatant Q2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Quantify Bumetanide Depletion A2->A3

Caption: Workflow for the in vitro metabolism of bumetanide using human liver microsomes.

  • Prepare HLM Suspension: On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath. Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[10] Keep the suspension on ice.

  • Prepare Incubation Plate: Add the appropriate volumes of buffer and bumetanide working solution to the wells of a 96-well plate.

  • Pre-incubation: Add the diluted HLM suspension to each well. The final concentration of bumetanide in the incubation should be 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.[9]

  • Initiate Metabolic Reaction: Prepare the NADPH regenerating system according to the manufacturer's instructions. Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final volume in each well should be uniform.

  • Incubation Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction. The zero-minute time point serves as the baseline concentration.

  • Reaction Quenching and Protein Precipitation: To terminate the reaction, add two volumes of ice-cold acetonitrile containing the 100 nM warfarin internal standard to each well. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of bumetanide and the internal standard is performed using a validated LC-MS/MS method.

Table 2: LC-MS/MS Parameters for Bumetanide and Warfarin Analysis

Parameter Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsBumetanide: m/z 365.1 → 240.1; Warfarin (IS): m/z 309.1 → 163.1[14][15]
Collision EnergyOptimized for each transition
Dwell Time100 ms
Data Analysis
  • Peak Integration: Integrate the peak areas for bumetanide and the internal standard (warfarin) for each time point.

  • Calculate Peak Area Ratio: Determine the peak area ratio of bumetanide to the internal standard for each sample.

  • Determine Percent Remaining: Calculate the percentage of bumetanide remaining at each time point relative to the zero-minute time point.

  • Calculate Half-Life (t½) and Intrinsic Clearance (CLint): Plot the natural logarithm of the percent remaining bumetanide versus time. The slope of the linear regression line (k) can be used to calculate the half-life (t½ = -0.693/k). The intrinsic clearance can then be calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Expected Results and Interpretation

The metabolic stability of bumetanide in human liver microsomes is typically moderate. A plot of the natural logarithm of the percentage of bumetanide remaining versus time should yield a linear relationship, from which the half-life and intrinsic clearance can be determined. These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

Metabolic Pathway of Bumetanide

Bumetanide Bumetanide Metabolite1 Alcohol Metabolites (Oxidation of N-butyl side chain) Bumetanide->Metabolite1 CYP-mediated Oxidation Metabolite2 4'-hydroxy-phenoxy analog Bumetanide->Metabolite2 CYP-mediated Oxidation Excretion Urinary Excretion (Unchanged drug and metabolites) Bumetanide->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of bumetanide.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The inclusion of an internal standard corrects for variability in sample preparation and instrument response.[13] Additionally, running control samples, such as incubations without the NADPH regenerating system, can confirm that the observed depletion of bumetanide is due to enzymatic metabolism and not chemical instability. The use of a well-characterized pooled human liver microsome lot ensures consistency and allows for comparison of results across different studies.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro metabolism study of bumetanide using human liver microsomes and an internal standard. By following these methodologies, researchers can obtain reliable and reproducible data on the metabolic stability of bumetanide, which is essential for its continued development and safe clinical use. The provided framework emphasizes the importance of understanding the causality behind experimental choices, thereby ensuring the scientific integrity of the generated data.

References

  • Hall, P. (n.d.). Metabolism of bumetanide. PubMed. Retrieved from [Link]

  • Busuttil, A. (n.d.). Diuretic effect and metabolism of bumetanide in man. PubMed. Retrieved from [Link]

  • Davies, D. L. (n.d.). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. National Library of Medicine. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Oxford Academic. Retrieved from [Link]

  • Healio. (2025, August 20). Bumetanide: Uses, Side Effects & Dosage. Healio. Retrieved from [Link]

  • PDR.net. (n.d.). The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease. PDR.net. Retrieved from [Link]

  • Wikipedia. (n.d.). Bumetanide. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem. Retrieved from [Link]

  • Bhanu, P., & Sundararajan, R. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BUMEX® - Brand of bumetanide TABLETS. accessdata.fda.gov. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Retrieved from [Link]

  • CABI Digital Library. (n.d.). development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. CABI Digital Library. Retrieved from [Link]

  • Pharmacy Freak. (2025, November 25). Mechanism of Action of Bumetanide. Pharmacy Freak. Retrieved from [Link]

  • WikEM. (2021, March 8). Bumetanide. WikEM. Retrieved from [Link]

  • PubMed. (n.d.). In vitro Metabolism of Bumetanide. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolism of Bumetanide. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2024, January 17). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. PubMed. Retrieved from [Link]

  • Drugs.com. (n.d.). Bumetanide Tablets: Package Insert / Prescribing Information. Drugs.com. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide. fda.gov. Retrieved from [Link]

  • DailyMed. (n.d.). Bumetanide Injection, USP. DailyMed. Retrieved from [Link]

  • Agilent. (n.d.). Bumetanide Analysis in a Dietary Supplement Using the Varian 500-MS Ion Trap Mass Spectrometer application note. Agilent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing matrix effects in plasma samples for bumetanide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Assays

Welcome to the Advanced Method Development Hub. This guide addresses the specific challenges of quantifying Bumetanide (a potent loop diuretic) in human plasma. Due to its high protein binding (>95%) and acidic nature (pKa ~3.6), Bumetanide assays are prone to severe matrix effects (ME), particularly ion suppression caused by phospholipids.

Module 1: Diagnosing the "Invisible" Problem

Symptom: Your calibration curve is linear, but QC samples in patient plasma show low accuracy, or your Internal Standard (IS) response varies significantly between injections.

Root Cause: Ion Suppression.[1] Co-eluting matrix components (mainly phospholipids) compete with Bumetanide for charge in the ESI source.

Protocol: The Post-Column Infusion (PCI) Test

Do not rely solely on extraction recovery calculations. You must visualize where the suppression occurs relative to your analyte peak.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing a constant flow of Bumetanide standard (100 ng/mL) to the LC eluent via a T-piece after the column but before the MS source.

  • Injection: Inject a "blank" extracted plasma sample (containing no drug) into the LC.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (trough) indicates ion suppression; a hill indicates enhancement.

  • Overlay: Superimpose your actual Bumetanide chromatogram. If your peak elutes during a "dip," you have a matrix effect.

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing) Column->Tee Eluent MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream Syringe Syringe Pump (Bumetanide Std) Syringe->Tee Constant Flow

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump ensures a steady signal, allowing matrix interferences from the column to be visualized as baseline perturbations.

Module 2: Extraction Strategy (The Fix)

User Question: "I'm using Protein Precipitation (PPT) with Acetonitrile, but I still see significant drift. Why?"

Technical Insight: PPT removes proteins but leaves behind phospholipids (GPC, LPCs). These lipids are hydrophobic and often co-elute with Bumetanide on C18 columns. Because Bumetanide is an acid (carboxylic acid moiety), you must exploit its pKa for cleaner extraction.

The "Acidic Push" Mechanism

Bumetanide has a pKa of ~3.6.

  • At neutral pH: It is ionized (negative charge) and water-soluble.

  • At acidic pH (< 3.0): It is protonated (neutral) and lipophilic.

  • Action: You must acidify plasma before Liquid-Liquid Extraction (LLE) to drive the drug into the organic solvent.

Comparative Data: Extraction Efficiency
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal < 10% (Poor)~70-80% (Good)> 95% (Excellent)
Bumetanide Recovery > 90%~71% (Requires Optimization)~84% (High Consistency)
Matrix Effect (ME) High SuppressionLowMinimal
Cost/Sample LowMediumHigh
Recommended Protocol: Acidified LLE

Use this if SPE is too expensive but PPT is failing.

  • Aliquot: 200 µL Plasma.

  • Acidify: Add 200 µL 1M KH2PO4 (pH 4.3) or 1% Formic Acid. Crucial Step: This neutralizes Bumetanide.

  • Extract: Add 1 mL Ethyl Acetate .

  • Agitate: Vortex 2 min, Centrifuge 5 min @ 4000g.

  • Transfer: Move organic (top) layer to a clean tube.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.

Extraction_Decision Start Start: Plasma Sample Acidify Step 1: Acidify (pH < 3.5) (Protonates Bumetanide) Start->Acidify Choice Choose Method Acidify->Choice LLE LLE (Ethyl Acetate) Good Clean-up Choice->LLE Cost Sensitive SPE SPE (Mixed Mode/C18) Best Clean-up Choice->SPE Max Sensitivity Result_LLE Result: Moderate Recovery Low Phospholipids LLE->Result_LLE Result_SPE Result: High Recovery No Phospholipids SPE->Result_SPE

Figure 2: Decision matrix for Bumetanide extraction. Acidification is the critical control point to ensure the analyte partitions into the organic phase or binds to the SPE sorbent.

Module 3: Chromatographic Optimization

User Question: "I have ghost peaks appearing in subsequent injections."

Answer: This is "Phospholipid Carryover." Lipids accumulate on the column and elute unpredictably in later runs.

The Solution:

  • Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often separate aromatic drugs (like Bumetanide) from aliphatic phospholipids better than C18.

  • Mobile Phase: Ensure your organic wash step (Gradient >95% B) is held for at least 2 column volumes to strip lipids.

  • pH Control: Use 0.1% Formic Acid in water (Mobile Phase A). Keeping the pH low ensures Bumetanide stays in a single protonation state, sharpening the peak.

Module 4: Internal Standard (The Non-Negotiable)

Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard.

  • Recommended: Bumetanide-d5 (deuterated).

  • Avoid: Tamsulosin or generic analogs.

Why? Matrix effects are rarely uniform across a peak. Only an SIL-IS, which co-elutes exactly with the analyte, experiences the exact same ion suppression at the exact same time. If your IS elutes 0.2 minutes away from Bumetanide, it cannot compensate for a suppression zone that only affects the analyte.

References

  • Post-Column Infusion Methodology

    • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022).[2][3] National Institutes of Health.

  • Bumetanide Physicochemical Properties

    • Structure–activity relationships of bumetanide derivatives. (2016). Neuropharmacology. (Confirms pKa ~3.6 and Protein Binding ~97%).[4][5]

  • Extraction Protocols (LLE vs SPE)

    • Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals.[6] (2000). Journal of Chromatographic Science. (Details Ethyl Acetate LLE efficiency).

  • Matrix Effect Mechanisms

    • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Chromatography & Separation Techniques.

Sources

Advanced Technical Support: Optimizing Bumetanide Assay Sensitivity (LOQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sensitivity Threshold

Welcome to the technical support center for loop diuretic analysis. You are likely here because your current Limit of Quantification (LOQ) for Bumetanide is stuck in the 5–10 ng/mL range, which is insufficient for modern micro-dosing studies, neonate pharmacokinetics, or WADA-compliant doping control.

The Goal: To push your LOQ down to 0.3 – 1.0 ng/mL (pg/mL range) using LC-MS/MS.

Achieving this requires moving beyond generic "dilute-and-shoot" methods.[1] We must exploit the specific physicochemical properties of Bumetanide (pKa ~3.6, logP ~2.7) to maximize signal-to-noise (S/N) ratios.

Troubleshooting Guide (Q&A Format)

Category A: Sample Preparation & Extraction[1][2][3][4][5][6][7]

Q1: I am using protein precipitation (PPT) with acetonitrile, but my baseline noise is too high to see peaks below 5 ng/mL. What is wrong?

A: Protein precipitation is dirty.[1] It removes proteins but leaves behind phospholipids (glycerophosphocholines), which co-elute and cause massive ion suppression in the MS source. For sub-ng/mL sensitivity, you must switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .[1]

  • The Mechanism: Phospholipids compete for charge in the electrospray droplet. If they elute with Bumetanide, your analyte signal is "suppressed" by the matrix.

  • The Fix (LLE Protocol):

    • Acidification is Non-Negotiable: Bumetanide is an acidic drug (carboxylic acid moiety, pKa ~3.6).[1] You must add acid (e.g., 2% Formic Acid) to the plasma before extraction to lower the pH to ~2.5.

    • Why? At pH < pKa, Bumetanide is uncharged (protonated).[1] Uncharged molecules partition into organic solvents; charged molecules stay in the water.[1]

    • Solvent Choice: Use Ethyl Acetate or a mixture of Ethyl Acetate:Hexane (80:20) .[1] These provide cleaner extracts than MTBE for this specific analyte.[1]

Q2: I tried LLE, but my recovery is inconsistent (<50%). How do I stabilize it?

A: This is almost always a pH control issue or an emulsion problem.[1]

  • Check pH: If your sample pH is > 4.0, the drug is partially ionized and won't extract.

  • Internal Standard (IS): Are you using Bumetanide-d5 ? Analogues like Furosemide are insufficient for high-sensitivity work because they do not compensate for matrix effects perfectly.[1] You must use a stable isotope-labeled IS.[1][2][3][4]

Category B: Mass Spectrometry Optimization

Q3: Should I run in Positive or Negative ESI mode? Traditional literature says Negative mode for diuretics. [1]

A: This is the most common misconception in modern Bumetanide analysis.[1] While sulfonamides traditionally run in Negative mode, Positive ESI ([M+H]+) often yields superior S/N ratios on modern triple quadrupoles for trace analysis.[1]

  • The Data: Validated methods achieving 0.3 ng/mL LOQ utilize the Positive mode transition 365.1

    
     240.1 .
    
  • Recommendation: Screen both modes. If your background in Negative mode is high (common due to mobile phase adducts), switch to Positive mode using the transitions below.

Table 1: Recommended MRM Transitions (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Bumetanide 365.1 [M+H]+240.1 Quantifier~22
365.1 [M+H]+184.1Qualifier~35
Bumetanide-d5 370.1 [M+H]+244.1IS Quantifier~22
Category C: Chromatography & Separation[1][6][8][12][13][14][15][16]

Q4: I have a peak interfering with Bumetanide. How do I resolve it?

A: Bumetanide is hydrophobic.[1] If you use a standard C18 column and a fast gradient, it may co-elute with late-eluting matrix components.

  • Column Choice: Switch to a High-Strength Silica (HSS) T3 or a Phenyl-Hexyl column.[1] The Phenyl-Hexyl phase offers "orthogonal" selectivity (pi-pi interactions) compared to standard C18, often separating the drug from isobaric interferences.

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Methanol (B).[1][2] Avoid Acetonitrile if possible, as Methanol often provides better solvation and protonation for this specific molecule in Positive ESI.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct extraction method based on your required LOQ.

Bumetanide_LOQ_Workflow Start Start: Define Target LOQ Decision Target LOQ? Start->Decision High_LOQ LOQ > 10 ng/mL (Clinical/Toxicology) Decision->High_LOQ High Range Low_LOQ LOQ < 1 ng/mL (PK/Micro-dosing) Decision->Low_LOQ Trace Range PPT Protein Precipitation (PPT) Fast, but high matrix effect High_LOQ->PPT Extraction_Choice Extraction Strategy Low_LOQ->Extraction_Choice Analysis LC-MS/MS Analysis Positive ESI (365->240) PPT->Analysis LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Requires: Acidification (pH < 3) Extraction_Choice->LLE Cost Effective SPE Solid Phase Extraction (SPE) Sorbent: Polymeric Reversed-Phase Wash: 5% MeOH Extraction_Choice->SPE Cleanest Extract LLE->Analysis SPE->Analysis

Figure 1: Decision tree for selecting sample preparation methodology based on sensitivity requirements.

Validated Experimental Protocol (High Sensitivity)

To achieve an LOQ of 0.3 ng/mL , follow this specific extraction workflow. This protocol minimizes matrix effects by ensuring the analyte is in its neutral state before organic partitioning.[1]

Reagents:

  • IS Working Sol: Bumetanide-d5 (100 ng/mL in ACN).

  • Acidification Buffer: 2% Formic Acid in water.[1]

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a clean 1.5 mL tube.

  • Spike IS: Add 10 µL of IS Working Solution. Vortex gently.

  • Acidify (CRITICAL): Add 200 µL of 2% Formic Acid.

    • Why: This drops sample pH to ~2.[1]5. Since Bumetanide pKa is ~3.6, this drives equilibrium to the uncharged form (

      
      ), making it lipophilic.[1]
      
  • Extract: Add 1000 µL of Ethyl Acetate.

  • Agitate: Vortex vigorously for 5 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 800 µL of the upper organic layer to a fresh glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).

  • Inject: Inject 5–10 µL into the LC-MS/MS.

References

  • Patel, D., et al. (2012). "Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study."[5] Journal of Pharmaceutical and Biomedical Analysis, 70, 575-580. (Achieved 0.30 ng/mL LOQ using Positive ESI).

  • Thiel, C., et al. (2012). "Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue." Journal of Chromatography B, 908, 27-33. (Demonstrates LLE efficiency and MS optimization).

  • WADA (World Anti-Doping Agency). "WADA Technical Document - TD2022MRPL."[1] (Establishes Minimum Required Performance Levels for diuretics in doping control).

  • BenchChem. "Application of Bumetanide-d5 in Pharmacokinetic Studies: A Detailed Guide." (Protocols for Internal Standard usage).

Sources

Selection of mobile phase for optimal bumetanide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Bumetanide Analysis

Welcome to the technical support center for the analysis of bumetanide. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for optimizing the mobile phase for bumetanide analysis via High-Performance Liquid Chromatography (HPLC). The content is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs) on Mobile Phase Selection

Q1: What are the critical physicochemical properties of bumetanide to consider for mobile phase selection in reversed-phase HPLC?

A1: Understanding the physicochemical properties of bumetanide is the foundation for developing a robust HPLC method. Two key parameters are its pKa and LogP.

  • pKa (Acid Dissociation Constant): Bumetanide is a carboxylic acid, specifically a derivative of benzoic acid[1][2][3]. Its acidic pKa is approximately 3.6 to 3.8.[4][5] This means that the molecule's charge state is highly dependent on the pH of the mobile phase. At a pH below its pKa, bumetanide will be predominantly in its neutral, protonated form (more hydrophobic). At a pH above its pKa, it will be in its ionized, deprotonated form (more hydrophilic). For stable retention and good peak shape, it is crucial to control the mobile phase pH to be at least 1.5-2 units away from the pKa.[6][7]

  • LogP (Partition Coefficient): The LogP value for bumetanide is around 2.6 to 3.0, indicating it is a relatively non-polar compound.[4][5][8] This property makes it well-suited for reversed-phase HPLC, where it will be retained on a non-polar stationary phase (like C18) and eluted with a mixture of water and a less polar organic solvent.[1]

Controlling the pH is therefore the most powerful tool for manipulating the retention and peak shape of bumetanide.[9][10]

Q2: What is a good starting point for a mobile phase composition for bumetanide analysis?

A2: A common and effective starting point for bumetanide analysis on a C18 column is a simple acidic mobile phase. A mixture of acetonitrile and water, with an acidic modifier, is highly recommended.

  • Recommended Starting Mobile Phase:

    • Aqueous Phase (A): 0.1% (v/v) Formic Acid in Water

    • Organic Phase (B): 0.1% (v/v) Formic Acid in Acetonitrile

  • Rationale:

    • pH Control: 0.1% formic acid will buffer the mobile phase to a pH of approximately 2.7. This is about one pH unit below bumetanide's pKa, ensuring the carboxylic acid group is almost entirely in its neutral, protonated form. This state, known as ion suppression, leads to better retention on a reversed-phase column and significantly improves peak symmetry by minimizing secondary interactions with the stationary phase.[9][10]

    • Solvent Choice: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

    • Compatibility: This mobile phase is simple to prepare, robust, and compatible with mass spectrometry (MS) detectors if required.[11][12]

An initial isocratic elution with a ratio of 50:50 (Aqueous:Organic) at a flow rate of 1.0 mL/min is a sound starting point.[13][14][15] The organic content can then be adjusted to achieve an optimal retention time, typically between 3 and 10 minutes.

Q3: Can I use methanol instead of acetonitrile? What differences should I expect?

A3: Yes, methanol can certainly be used as the organic modifier. Several published methods utilize methanol-based mobile phases.[1][2][3] However, switching from acetonitrile to methanol can alter the chromatography due to differences in solvent properties.

  • Selectivity: Methanol and acetonitrile interact differently with both the analyte and the stationary phase. This can change the elution order of bumetanide relative to its impurities or degradation products. If you are struggling to resolve a specific impurity with acetonitrile, switching to methanol is a valuable strategy to explore.

  • Solvent Strength: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. To achieve a similar retention time as an acetonitrile-based method, you will likely need to use a higher proportion of methanol in the mobile phase. For example, a method using 50% acetonitrile might require 60-70% methanol for similar retention.

  • Backpressure: Methanol/water mixtures are more viscous and will generate higher column backpressure than acetonitrile/water mixtures. This is an important consideration, especially when using long columns or small particle sizes.

One reported method uses a mobile phase of methanol and water (70:30, v/v) and achieves a retention time of approximately 4.7 minutes.[2]

Troubleshooting Guide for Bumetanide Analysis

Q4: My bumetanide peak is tailing or showing poor symmetry. What is the likely cause and how do I fix it?

A4: Peak tailing for an acidic compound like bumetanide is almost always related to the mobile phase pH.

  • Primary Cause: Operating near the pKa. If the mobile phase pH is too close to bumetanide's pKa (~3.6), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms during its transit through the column. This dual-state existence leads to broad, tailing, or even split peaks.[6]

  • Secondary Cause: Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can have a negative charge at mid-range pH values. These can engage in secondary ionic interactions with any ionized portion of the bumetanide peak, causing tailing.

Troubleshooting Workflow for Peak Tailing

G start Problem: Peak Tailing Observed check_ph Is the mobile phase pH controlled with a buffer or acid? start->check_ph ph_vs_pka Is the pH > 2 units away from pKa (~3.6)? (i.e., pH < 2.6 or pH > 5.6) check_ph->ph_vs_pka Yes adjust_ph SOLUTION: Add an acidic modifier to lower pH. Recommended: 0.1% Formic Acid or 0.1% Phosphoric Acid. check_ph->adjust_ph No ph_vs_pka->adjust_ph No check_column Is the column old or degraded? ph_vs_pka->check_column Yes replace_column SOLUTION: Replace with a new, high-quality C18 column. check_column->replace_column Yes

Caption: Troubleshooting decision tree for bumetanide peak tailing.

  • Solution: The most effective solution is to adjust the mobile phase pH to fully suppress the ionization of bumetanide's carboxylic acid group. Lowering the pH to between 2.5 and 3.0 by adding 0.1% formic acid or 0.1% orthophosphoric acid will ensure the molecule is neutral, leading to a sharp, symmetrical peak.[10][16]

Q5: I'm having trouble separating bumetanide from its degradation products. How can I improve the resolution?

A5: Improving resolution in a stability-indicating method requires manipulating the selectivity of the chromatographic system. Forced degradation studies show that bumetanide is particularly sensitive to alkaline conditions but can also degrade under acidic, oxidative, and thermal stress.[2][11]

  • Strategy 1: Adjust Organic Strength (Isocratic) or Gradient Slope. This is the first step. Decreasing the percentage of the organic solvent will increase the retention time of all components, which may provide the necessary space for resolution. If using a gradient, make the slope shallower (i.e., increase the gradient time) around the elution time of the critical pair.

  • Strategy 2: Change the Organic Modifier. As mentioned in Q3, switching from acetonitrile to methanol (or vice versa) is a powerful tool for altering selectivity. The different solvent-analyte interactions can often resolve co-eluting peaks. Some methods have successfully used mobile phases containing multiple organic solvents, such as a mix of methanol and tetrahydrofuran, to achieve unique selectivity.[1]

  • Strategy 3: Modify the Mobile Phase pH. Changing the pH can dramatically alter the retention of ionizable impurities relative to bumetanide. For example, if a basic impurity is co-eluting with bumetanide at low pH, increasing the mobile phase pH (e.g., to pH 7 using a phosphate buffer) will decrease the retention of the basic impurity (which becomes more neutral) while also decreasing the retention of bumetanide (which becomes ionized), but likely to different extents, thereby improving resolution.

Analyte Ionization vs. Mobile Phase pH

G cluster_0 Mobile Phase pH and Bumetanide State node_low_ph node_low_ph node_pka pH ≈ 3.6 (pKa) Mixture of R-COOH & R-COO⁻ Poor Peak Shape Unstable Retention node_low_ph->node_pka node_high_ph node_high_ph node_pka->node_high_ph

Caption: Effect of mobile phase pH on bumetanide's ionization and retention.

Experimental Protocols & Data

Protocol: Preparation of a Robust Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)

This protocol describes the preparation of 1 liter of the aqueous and organic components of a recommended mobile phase for bumetanide analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (~99% or higher)

  • 1000 mL graduated cylinders

  • 1000 mL solvent-rinsed, sterile glass bottles

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure approximately 950 mL of HPLC-grade water into a 1000 mL graduated cylinder.

    • Transfer the water to a 1000 mL glass bottle.

    • Using a pipette, carefully add 1.0 mL of formic acid to the water.

    • Top up the volume to the 1000 mL mark with HPLC-grade water.

    • Cap the bottle and mix thoroughly by inverting several times.

    • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Prepare Organic Phase (Mobile Phase B):

    • Measure approximately 950 mL of HPLC-grade acetonitrile into a clean 1000 mL graduated cylinder.

    • Transfer the acetonitrile to a second 1000 mL glass bottle.

    • Using a pipette, carefully add 1.0 mL of formic acid to the acetonitrile.

    • Top up the volume to the 1000 mL mark with HPLC-grade acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Label the bottle clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

    • Degas the solution as described in step 1.

  • System Setup:

    • Place the respective solvent lines into the prepared mobile phase bottles.

    • Thoroughly purge the HPLC system with the new mobile phases before starting the analysis.

Data Summary: Reported Mobile Phases for Bumetanide Analysis

The following table summarizes various mobile phase compositions and conditions reported in the literature for the analysis of bumetanide.

Mobile Phase Composition (v/v)Stationary PhaseFlow Rate (mL/min)Detection (nm)Reference
Glacial Acetic Acid:THF:Water:Methanol (2:5:45:50)C181.0254[1]
0.1% o-Phthalaldehyde*:Acetonitrile (50:50)Discovery C181.0254[13][14][15]
0.1% Formic Acid : Acetonitrile (Gradient)Simpack C181.0220[11][12]
Methanol : Water (70:30)Waters Spherisorb ODS2 C181.0335[2]
Phosphate Buffer (pH 7.8) : Acetonitrile (70:30)C18-216[12]

*Note: The use of o-phthalaldehyde as a mobile phase component is highly unconventional and may be a typographical error in the original publication, with orthophosphoric acid being the likely intended reagent.

References

  • Sethi, R., Paul, Y., & Goyal, S. (2014). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. The Indian Journal of Field Veterinarians. [Link]

  • Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. [Link]

  • Bhanu, P., & Sundararajan, R. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. [Link]

  • Jain, P. S., et al. (2009). Stability Indicating RP- HPLC Method for Bumetanide in Bulk Drug and Tablet Formulation. Asian Journal of Research in Chemistry. [Link]

  • Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace. [Link]

  • International Journal of Pharmacy and Analytical Research. (2025). Optimization and Verification of A RP - HPLC Method for Analysis of Assay of Bumetanide API. ijpar.com. [Link]

  • Lykke, K., et al. (2014). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Bumetanide. PubChem. [Link]

  • Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Bhanu, P., & Sundararajan, R. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS. Research Journal of Pharmacy and Technology. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Bhanu, P., & Sundararajan, R. (2020). A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: BUMETANIDE (CHEMBL1072). ChEMBL. [Link]

Sources

Dealing with co-eluting interferences in bumetanide bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for bioanalytical scientists. It addresses the specific challenge of co-eluting interferences in Bumetanide LC-MS/MS assays, moving beyond generic advice to mechanistic troubleshooting.

Topic: Troubleshooting Co-Eluting Interferences in LC-MS/MS Doc ID: BUM-TRBL-004 Role: Senior Application Scientist

Diagnostic Workflow: Do I have a Co-Eluting Interference?

Before optimizing, you must confirm if the issue is a physical co-elution (isobaric interference) or a matrix effect (ion suppression). Use this logic flow to diagnose the root cause.

Figure 1: Interference Diagnostic Logic Tree

Interference_Diagnosis Start Issue: Irregular Peak Shape or Ion Ratio Failure Step1 Check Ion Ratios (Quant/Qual) Start->Step1 Decision1 Ratios Consistent? Step1->Decision1 MatrixEffect Suspect Matrix Effect (Ion Suppression) Decision1->MatrixEffect Yes (Peak area low) Isobaric Suspect Isobaric Interference (Co-elution) Decision1->Isobaric No (Ratios vary across peak) Step2 Perform Post-Column Infusion MatrixEffect->Step2 Step3 Check Blank Matrix (Selectivity) Isobaric->Step3 Action1 Optimize Sample Prep (Remove Phospholipids) Step2->Action1 Suppression Zone Identified Action2 Optimize Chromatography (Selectivity/Gradient) Step3->Action2 Interference in Blank

Caption: Diagnostic workflow distinguishing between matrix-induced suppression and isobaric co-eluting interferences.

Critical Troubleshooting FAQs

Q1: I see a peak in my blank plasma at the retention time of Bumetanide. Is it contamination or interference?

Technical Insight: If the peak appears in predose samples or blanks, it is likely an isobaric interference, not carryover. For Bumetanide (MW 364.4), the most common culprit is in-source fragmentation of Bumetanide Acyl-Glucuronide .

  • Mechanism: Glucuronides are labile. In the ion source (ESI), the glucuronide moiety (+176 Da) can cleave off, leaving the parent molecule ion (m/z 364). If the glucuronide co-elutes with the parent, it registers as a false positive.

  • Solution: You must chromatographically separate the glucuronide from the parent.

    • Action: Extend your gradient ramp. Glucuronides are more polar and typically elute earlier on C18 columns. Ensure baseline resolution between the early eluting glucuronide and the parent Bumetanide.

Q2: My internal standard (IS) response varies significantly between patient samples.

Technical Insight: This indicates Phospholipid Suppression . Phospholipids (GPC/LPC) elute late in reversed-phase gradients and can build up, eluting randomly in subsequent injections ("wrap-around" interference).

  • Validation: Monitor m/z 184 -> 184 (Phosphatidylcholines) to visualize phospholipid elution.

  • Solution:

    • Switch to LLE: Liquid-Liquid Extraction (LLE) provides cleaner extracts than Protein Precipitation (PPT).

    • Column Flushing: Add a high-organic wash (95% ACN or MeOH) for 1-2 minutes at the end of every gradient.

Q3: Positive vs. Negative Mode: Which is superior for avoiding interference?

Recommendation: Negative Electrospray Ionization (ESI-) .

  • Reasoning: Bumetanide is a carboxylic acid (pKa ~3.6) and a sulfonamide (pKa ~10). While it ionizes in positive mode (m/z 365), biological matrices are rich in endogenous amines that ionize strongly in positive mode, causing high background noise. Negative mode (m/z 363) is more selective for acidic drugs, significantly reducing background interference from endogenous plasma components.

Chromatographic & Mass Spec Optimization

Table 1: Recommended LC-MS/MS Parameters for Interference Removal
ParameterRecommendationTechnical Rationale
Column Chemistry Phenyl-Hexyl or C18 (High Carbon Load) Phenyl-Hexyl offers pi-pi interactions, providing alternative selectivity for separating aromatic degradants compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to suppress ionization of silanols, improving peak shape for acidic moieties.
Mobile Phase B Acetonitrile (or MeOH)ACN typically provides sharper peaks; MeOH may offer different selectivity if ACN fails to resolve an isomer.
Ionization Mode ESI Negative (-) Reduces interference from endogenous amines and basic drugs.
MRM Transition 363.1 → 79.9 (Quantifier)The loss of the sulfonyl group (SO2) or sulfonamide fragment is highly specific.
MRM Transition 363.1 → 239.0 (Qualifier)Use for ion ratio confirmation.

Advanced Sample Preparation Protocols

If chromatographic optimization fails, you must remove the interference physically.

Protocol A: Liquid-Liquid Extraction (LLE) - Gold Standard

Best for removing phospholipids and polar metabolites (glucuronides).

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard (d5-Bumetanide, 100 ng/mL). Vortex 10 sec.

  • Acidification: Add 50 µL of 0.1 M Formic Acid. (Crucial: Acidifying drives Bumetanide into its uncharged state, improving extraction efficiency into organic solvent).

  • Extraction: Add 600 µL of Ethyl Acetate : Hexane (80:20 v/v) .

    • Note: Pure Ethyl Acetate can extract too much water; adding Hexane reduces polarity slightly, ensuring a cleaner extract.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean plate.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Water:ACN).

Protocol B: Solid Phase Extraction (SPE) - For Difficult Matrices

Use if LLE recovery is inconsistent.

  • Conditioning: 1 mL MeOH, then 1 mL Water (Oasis HLB or Strata-X).

  • Loading: Load acid-pretreated sample (Plasma + 2% H3PO4).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 2% Formic Acid in 30% Methanol (Removes polar interferences).

  • Elution: 1 mL 100% Methanol.

Sample Prep Decision Tree

Figure 2: Selecting the Right Extraction Method

Sample_Prep_Decision Input Sample Matrix CheckConc Sensitivity Required? Input->CheckConc HighSens High Sensitivity (<1 ng/mL) CheckConc->HighSens Yes LowSens Routine Analysis (>10 ng/mL) CheckConc->LowSens No LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) HighSens->LLE PPT Protein Precipitation (Acetonitrile + 0.1% FA) LowSens->PPT SPE Solid Phase Extraction (Polymeric RP) LLE->SPE If Recovery <50% Phospholipids Phospholipid Interference? PPT->Phospholipids Phospholipids->LLE Yes (Suppression) Phospholipids->PPT No

Caption: Decision matrix for selecting sample preparation based on sensitivity needs and interference presence.

References

  • Simultaneous determination of bumetanide and its metabolites. Journal of Pharmaceutical and Biomedical Analysis. Validated LC-MS/MS methods for diuretics.

  • Stability-indicating HPLC methods for Bumetanide. BenchChem Protocols. Detailed degradation pathways and separation of impurities.

  • Matrix Effect and Ion Suppression in LC-MS/MS. Clinical Chemistry. Guidelines on phospholipid removal and matrix effect evaluation.

  • In-source fragmentation of glucuronides. Bioanalysis Journal. Discussion on metabolite interference in quantitative assays.

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. Regulatory standards for selectivity and interference testing.

Validation & Comparative

Validation of a High-Sensitivity LC-MS/MS Method for Bumetanide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Applications

Executive Summary & Clinical Context

Bumetanide is a potent loop diuretic widely used for heart failure and renal disease. Recently, it has garnered significant attention for potential off-label applications in CNS disorders, including autism spectrum disorder (ASD) and epilepsy. These novel applications often require quantifying low physiological concentrations in plasma and brain tissue, pushing the limits of traditional detection methods.

While HPLC-UV has historically served as the workhorse for pharmaceutical quality control, it lacks the sensitivity required for modern pharmacokinetic (PK) profiling where plasma concentrations drop below 1–5 ng/mL. This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that achieves sub-nanogram sensitivity (LLOQ: 0.3 ng/mL), contrasting it directly with legacy HPLC-UV and Fluorescence methods.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following matrix objectively compares the proposed LC-MS/MS workflow against standard alternatives. The data highlights why LC-MS/MS is the "Gold Standard" for biological matrices.[1]

Table 1: Performance Matrix
FeatureLC-MS/MS (Proposed) HPLC-Fluorescence HPLC-UV
Primary Application Trace PK, Bioequivalence, CNS StudiesClinical Monitoring (Mid-range)QC, Formulation Analysis
LLOQ (Sensitivity) 0.2 – 0.5 ng/mL [1, 2]~5 – 10 ng/mL~20 – 50 ng/mL
Selectivity High (Mass-based filtration)Moderate (Interference prone)Low (Co-elution risks)
Sample Volume Low (50–100 µL)Medium (200–500 µL)High (>500 µL)
Throughput High (< 4 min run time)Low (> 10 min run time)Moderate (> 10 min run time)
Matrix Effects Susceptible (Requires IS compensation)LowLow

Analyst Insight: While HPLC-Fluorescence offers better sensitivity than UV, it requires complex derivatization or specific pH conditions to maximize quantum yield. LC-MS/MS bypasses this with direct ionization, offering a 100-fold increase in sensitivity.

The Validated Protocol (Expertise & Experience)

This section details a self-validating system designed to minimize matrix effects—the "Achilles' heel" of LC-MS/MS.

Chemical Mechanism & Ionization Strategy

Bumetanide (


) contains a carboxylic acid and a sulfonamide group.
  • Ionization Choice: While Negative ESI (

    
    ) is intuitive for acidic drugs, Positive ESI (
    
    
    
    )
    is frequently preferred in modern high-sensitivity methods due to better protonation efficiency under acidic mobile phase conditions, which aligns with C18 retention mechanisms.
  • Transitions:

    • Precursor:

      
       365.1 (
      
      
      
      )
    • Quantifier Product:

      
       240.1 (Loss of sulfonamide/butyl group)
      
    • Internal Standard (IS):Bumetanide-d5 (Recommended) or Tamsulosin [1].

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein Precipitation (PPT) is faster but leaves phospholipids that cause ion suppression at the source. LLE with Ethyl Acetate or MTBE provides a cleaner extract, crucial for reaching an LLOQ of 0.3 ng/mL.

Protocol Steps:

  • Aliquot: 200 µL Human Plasma.

  • Spike: Add 20 µL Internal Standard (IS) working solution.

  • Acidify: Add 20 µL 0.1% Formic Acid (promotes partitioning into organic phase).

  • Extract: Add 1.5 mL Ethyl Acetate. Vortex 3 mins. Centrifuge 4000 rpm x 10 mins.

  • Concentrate: Transfer supernatant to clean tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

Chromatographic Conditions[1][2][3][4]
  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 50mm, 2.7 µm) or Hypurity C18.

  • Mobile Phase: Isocratic mixture of Acetonitrile : 0.1% Formic Acid (80:20 v/v) .

    • Note: High organic content ensures sharp peak shape and efficient desolvation in the source.

  • Flow Rate: 0.5 mL/min.

Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical decision points for Quality Control (QC).

G cluster_QC Self-Validating QC Check Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Bumetanide-d5) Start->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE Vortex & Centrifuge Evap Evaporation & Reconstitution (Mobile Phase) LLE->Evap Supernatant Transfer LC LC Separation (C18 Column, Isocratic) Evap->LC Injection MS MS/MS Detection (ESI+, m/z 365->240) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Integration QC_Check Check IS Response (Variation < 15%?) MS->QC_Check

Figure 1: Step-by-step bioanalytical workflow for Bumetanide quantification, including critical QC checkpoints.

Validation Parameters (Trustworthiness)

To ensure the method is a "self-validating system," the following parameters must be monitored in every batch, adhering to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Linearity & Sensitivity[1][2][3][4][5]
  • Range: 0.30 – 200.0 ng/mL.[2][3]

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    .[1][4]
    
  • LLOQ Verification: Signal-to-Noise (S/N) ratio

    
     at 0.3 ng/mL.
    
Matrix Effect (The Matuszewski Method)

Matrix effect (ME) is quantified to ensure plasma components do not suppress ionization.



  • Target: 85% – 115%.

  • Mitigation: If ME < 80% (suppression), switch from Isocratic to Gradient elution to separate phospholipids from the analyte, or use a Deuterated IS (Bumetanide-d5) which tracks the suppression identically.

Accuracy & Precision
QC LevelConcentration (ng/mL)Accuracy (%)Precision (CV %)
LLOQ 0.3085 – 115< 20
Low QC 1.0090 – 110< 15
Mid QC 80.0090 – 110< 15
High QC 160.0090 – 110< 15

Troubleshooting & Optimization Logic

This decision tree assists in resolving common validation failures.

DecisionTree Problem Issue Detected Check1 Low Sensitivity? Problem->Check1 Check2 Poor Peak Shape? Problem->Check2 Check3 Variable IS Area? Problem->Check3 Sol1 Optimize ESI Voltage or Increase Inj Vol Check1->Sol1 Sol2 Check Mobile Phase pH (Ensure Acidic for C18) Check2->Sol2 Sol3 Matrix Effect: Switch to LLE or Dilute Check3->Sol3

Figure 2: Troubleshooting logic for common LC-MS/MS method failures.

References

  • Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Source: Journal of Pharmaceutical and Biomedical Analysis (2012).[2] Key Data: Validated LLOQ of 0.30 ng/mL using Positive ESI.[3]

  • Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Source: Biomedical Chromatography (2024).[4] Key Data: Confirms transitions m/z 365.08 → 240.10; Linear range 3.49–401 ng/mL.[4]

  • Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Source: Journal of Chromatography B (Cited in PMC). Key Data: Establishes use of stable isotope dilution for brain tissue analysis.

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Source: ResearchGate (Review).[5] Key Data: foundational guidelines for calculating matrix effects (Matuszewski method).

Sources

Guide to Cross-Validation of Bumetanide Assays: Inter-Laboratory Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Mandate

In the development of loop diuretics and NKCC1 inhibitors like bumetanide, data discordance between laboratories is a silent killer of translational progress. As a Senior Application Scientist, I have observed that variability in bumetanide quantification—ranging from pharmacokinetic (PK) studies to formulation QC—often stems not from instrument failure, but from method mismatch.

This guide moves beyond simple protocol listing. It provides a rigorous framework for cross-validating bumetanide assays across different analytical platforms (LC-MS/MS vs. HPLC-UV) and laboratory sites. It is designed to satisfy the stringency of FDA Bioanalytical Method Validation (BMV) guidelines and ICH M10 standards.

Part 1: The Analytical Landscape (Method Comparison)

To cross-validate, one must first understand the intrinsic limitations of the competing technologies. Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) is highly protein-bound (>95%) and photolabile. These physicochemical properties create distinct challenges for different detection modes.

Comparative Performance Metrics

The following data aggregates performance standards from recent bioanalytical validations.

FeatureLC-MS/MS (Gold Standard) HPLC-UV (Quality Control) HPLC-Fluorescence
Primary Application Bioanalysis (Plasma/Urine PK), Trace quantificationFormulation QC, Dissolution testing, Bulk drug purityHistorical bioanalysis (less common now)
Limit of Quantitation (LOQ) 0.25 – 0.5 ng/mL [1][4]50 – 100 ng/mL [2][6]~1 – 10 ng/mL
Linearity Range ~0.5 – 500 ng/mL~50 – 200,000 ng/mL (5-200 µg/mL)~10 – 1000 ng/mL
Sample Volume Low (50–100 µL)High (>1 mL often required for bio-fluids)Medium (200–500 µL)
Specificity High (Mass transition m/z 365.1 → 240.1)Moderate (Relies on Retention Time & Absorbance)Moderate to High
Major Liability Matrix Effects (Ion suppression)Low Sensitivity (Not suitable for late-phase PK)Derivatization often required

Scientist’s Insight: Do not attempt to cross-validate an HPLC-UV method against LC-MS/MS for trough plasma levels. The UV method will hit its noise floor long before the MS method. Cross-validation is only statistically valid where the linear ranges overlap (typically >100 ng/mL).

Part 2: The Cross-Validation Protocol

When transferring a method between Lab A (Originator) and Lab B (Receiver), or when comparing two different methods, a "pass/fail" check is insufficient. You must map the variance.

Workflow: The Inter-Laboratory Bridge

The following diagram outlines the logical flow for a regulatory-compliant cross-validation, specifically aligned with ICH M10 requirements.

CrossValidationWorkflow cluster_Processing Parallel Processing Start Initiate Cross-Validation (Lab A vs Lab B) Selection Select QC Samples (Low, Med, High) & Incurred Samples Start->Selection LabA Lab A Analysis (Reference Method) Selection->LabA LabB Lab B Analysis (Test Method) Selection->LabB Calc Calculate % Difference (Test - Ref) / Mean * 100 LabA->Calc LabB->Calc Decision Is Difference within ±20%? Calc->Decision Pass Validation PASSED Correction Factor Established Decision->Pass Yes Fail Validation FAILED Investigate Bias Decision->Fail No ISR Incurred Sample Reanalysis (ISR) (Real Subject Samples) Pass->ISR

Figure 1: Decision matrix for cross-validating bumetanide assays between laboratories, incorporating Incurred Sample Reanalysis (ISR).

Step-by-Step Experimental Protocol

1. Sample Preparation (The Critical Variable) Bumetanide is >95% protein-bound.[1] Simple Protein Precipitation (PPT) often yields lower recovery (~70%) compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE, ~84%) [4]. For cross-validation, both labs must use the same extraction topology .

  • Step A: Acidification: Add 10 µL of 1M HCl to 100 µL plasma.

    • Why? Bumetanide is an acidic drug (pKa ~3.6). Acidification suppresses ionization, driving the molecule into the organic phase during extraction.

  • Step B: Extraction: Add 1 mL Ethyl Acetate or Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Step C: Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Step D: Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase (e.g., Acetonitrile:Water 50:50 + 0.1% Formic Acid).

2. The "Blinding" Procedure To ensure integrity:

  • Lab A prepares spiked QC samples (Low, Medium, High) and pools real subject samples (Incurred Samples).

  • Samples are aliquoted and frozen (-80°C).

  • Aliquots are shipped on dry ice to Lab B.

  • Both labs analyze within 48 hours of thawing to negate stability variables.

Part 3: Critical Parameters & Troubleshooting

In my experience, three specific factors cause 90% of cross-validation failures for bumetanide.

Photostability (The Silent Error)

Bumetanide is photolabile (sensitive to light), specifically degrading under UV exposure into hydrolysis products [5].

  • Protocol: All extraction steps must be performed under yellow monochromatic light or in amber glassware.

  • Validation Check: If Lab A uses clear glass and Lab B uses amber glass, Lab A will consistently report lower concentrations due to degradation during processing.

Matrix Effects in LC-MS/MS

Urine and plasma matrices differ significantly. Bumetanide glucuronides in urine can deconjugate back to parent bumetanide if samples are left at room temperature, causing false positives.

  • Solution: Stabilize urine samples immediately or process at 4°C.

The "Alkaline" Trap

Bumetanide degrades rapidly in alkaline conditions (> pH 9) [3].

  • Caution: Ensure the reconstitution solvent is neutral or slightly acidic. Never use high pH buffers for bumetanide storage.

Part 4: Statistical Framework

Do not rely solely on correlation coefficients (


). High correlation can hide significant bias.
Bland-Altman Analysis

For cross-validation, plot the difference between the two methods against the mean of the two methods.

  • Acceptance Criteria: 67% of samples should be within ±20% of the mean.

  • Bias Calculation: If Lab B is consistently +15% higher than Lab A, check the preparation of the calibration standards.

Incurred Sample Reanalysis (ISR)

Spiked QCs are "clean." Real samples contain metabolites and variable proteins.

  • Requirement: Reanalyze 10% of study samples. The difference between the original and repeat value must be within 20% for at least two-thirds of the repeats [1].

Part 5: References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Annapurna, M. M., et al. (2019).[3] New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic.[3][4] Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Gonzalez-Perez, R., et al. (2010). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by HPLC. Journal of Chromatographic Science. Retrieved from [Link]

  • Nielsen, F., et al. (2002). Solubilization and Stability of Bumetanide in Vehicles for Intranasal Administration. ResearchGate. Retrieved from [Link]

  • Palyam, B., & Sundararajan, R. (2020).[4] A Review of Different Analytical Techniques: Bumetanide. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

Sources

Comparative metabolic profiling of bumetanide and furosemide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Gap

In the development of loop diuretics, the transition from Furosemide to Bumetanide represents a shift from "statistical probability" to "stoichiometric precision." While both agents share a pharmacophore targeting the Na


-K

-2Cl

cotransporter (NKCC2), their metabolic fates create a vast divergence in clinical reliability.[1]

For the drug development scientist, the critical distinction lies in bioavailability consistency . Furosemide exhibits erratic oral bioavailability (10–100%) due to site-specific absorption windows and first-pass glucuronidation. Bumetanide, conversely, achieves near-complete absorption (>80%) with a metabolic profile that leverages hepatic oxidation, bypassing the "glucuronidation trap" that limits furosemide.

This guide dissects these metabolic pathways and provides a validated LC-MS/MS workflow for their simultaneous quantification in biological matrices.

Mechanistic Foundation

Both compounds are sulfonamide-based loop diuretics. They function by inhibiting the NKCC2 transporter in the thick ascending limb (TAL) of the Loop of Henle. This inhibition abolishes the corticomedullary osmotic gradient, preventing urine concentration.

Figure 1: Mechanism of Action (NKCC2 Inhibition)

NKCC2_Inhibition Lumen Tubular Lumen (Urine) NKCC2 NKCC2 Transporter Lumen->NKCC2 Na+, K+, 2Cl- Cell TAL Epithelial Cell Blood Peritubular Capillary (Blood) Cell->Blood Reabsorption ATPase Na+/K+ ATPase Cell->ATPase Na+ Efflux NKCC2->Cell Influx ATPase->Blood Drug Bumetanide/Furosemide Drug->NKCC2 Inhibition (Blockade)

Caption: Schematic of NKCC2 inhibition in the Thick Ascending Limb (TAL). Both drugs compete for the Cl⁻ binding site on the transporter.

Comparative Metabolic Fate

The defining difference between these two molecules is not their target, but how the body disposes of them.

Furosemide: The Glucuronidation Pathway

Furosemide is primarily eliminated unchanged by the kidneys (~50-80%), but the non-renal fraction undergoes glucuronidation .

  • Enzymology: Mediated by UGT isoforms (primarily UGT1A9 and UGT1A1 ) in both the liver and the kidney.

  • Metabolite: Furosemide 1-O-acyl glucuronide.

  • Implication: Because glucuronidation can occur in the kidney, renal impairment significantly alters furosemide's half-life and clearance, leading to accumulation.

Bumetanide: The Oxidative Pathway

Bumetanide relies more heavily on hepatic metabolism before excretion.

  • Enzymology: It undergoes oxidation of the N-butyl side chain, mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C subfamilies), followed by conjugation.

  • Metabolites: Hydroxy-bumetanide derivatives and their conjugates.

  • Implication: The reliance on hepatic CYP450s rather than renal conjugation allows Bumetanide to maintain linear pharmacokinetics even in the presence of mild-to-moderate renal dysfunction, unlike furosemide.

Figure 2: Metabolic Divergence

Metabolic_Pathways Furo Furosemide Liver Liver (Hepatic) Furo->Liver Minor Kidney Kidney (Renal) Furo->Kidney ~50-80% Unchanged Bume Bumetanide Bume->Liver Major Route Bume->Kidney ~50% Unchanged UGT UGT1A9 / UGT1A1 (Glucuronidation) Liver->UGT Hepatic Metab. CYP CYP3A4 / CYP2C (Oxidation) Liver->CYP Kidney->UGT Renal Metab. Urine Urine Excretion Kidney->Urine Kidney->Urine F_Gluc Furosemide Glucuronide UGT->F_Gluc B_OH Hydroxy-Bumetanide (Side Chain Oxidation) CYP->B_OH F_Gluc->Urine B_OH->Urine

Caption: Metabolic fate comparison. Furosemide relies on renal/hepatic glucuronidation; Bumetanide utilizes hepatic CYP450 oxidation.

Quantitative Profiling: Experimental Protocol

To objectively compare these profiles, a validated LC-MS/MS method is required. The following protocol is designed for simultaneous quantification in human plasma.

Method Validation Summary (Self-Validating System)
  • Linearity:

    
     over 0.5–500 ng/mL.
    
  • QC Samples: Low (1.5 ng/mL), Mid (200 ng/mL), High (400 ng/mL).

  • Matrix Effect: Assessed by post-extraction spike method (Acceptance: 85-115%).

Sample Preparation (Solid Phase Extraction)
  • Why SPE? Liquid-Liquid Extraction (LLE) is cheaper, but SPE (using HLB cartridges) provides cleaner recovery for the polar glucuronide metabolites if profiling is required.

  • Aliquot: 200

    
    L Plasma + 20 
    
    
    
    L Internal Standard (Furosemide-d5).
  • Pre-treatment: Add 200

    
    L 2% Formic Acid (disrupts protein binding).
    
  • Load: OASIS HLB Cartridge (pre-conditioned with MeOH/Water).

  • Wash: 1 mL 5% MeOH in water.

  • Elute: 1 mL Acetonitrile.

  • Reconstitute: Evaporate under

    
     and reconstitute in Mobile Phase.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 100mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[3]

    • Gradient: 30% B

      
       90% B over 5 mins.
      
  • Ionization: Electrospray Ionization (ESI).[4]

    • Note: While negative mode is common for sulfonamides, Positive Mode is often validated for Bumetanide to maximize sensitivity for the parent ion.

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)
Bumetanide Positive (+)365.2

240.225
Furosemide Negative (-)329.0

285.018
IS (Tamsulosin) Positive (+)409.2228.230

Note: If your instrument requires single-polarity switching, Furosemide can be analyzed in positive mode (m/z 331.1


 285.1), though negative mode is traditionally more sensitive for the carboxylic acid moiety.
Figure 3: Analytical Workflow

Analytical_Workflow Sample Plasma Sample (200 µL) IS Add IS (Furosemide-d5) Sample->IS SPE SPE Extraction (OASIS HLB) IS->SPE LC HPLC Separation (C18 Gradient) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Peak Area Ratio) MS->Data

Caption: Step-by-step LC-MS/MS workflow for simultaneous diuretic profiling.

Data Interpretation & Clinical Implications[1][5][6][7][8][9]

The metabolic differences quantified above translate directly into pharmacokinetic performance.

ParameterFurosemideBumetanideClinical Consequence
Bioavailability 10 – 100% (Erratic)80 – 95% (Consistent)Bumetanide allows 1:1 IV-to-Oral conversion; Furosemide requires 1:2.
Potency Ratio 40 mg1 mgBumetanide is ~40x more potent on a weight basis.
Half-Life (

)
1.5 – 2.0 h1.0 – 1.5 hBoth are short-acting, but Furosemide accumulates more in renal failure.
Primary Metabolism Glucuronidation (Renal/Hepatic)Oxidation (Hepatic CYP)Bumetanide is safer in patients with severe renal impairment (less accumulation).
Protein Binding 91 – 99%95 – 97%Both require albumin for delivery to the proximal tubule.
Expert Insight: The "Ceiling Effect"

In experimental settings, you will observe a "ceiling effect" for both drugs. Once the NKCC2 transporters are saturated, increasing the dose yields no further diuresis. However, because Furosemide has variable absorption, reaching that ceiling is unpredictable orally. Bumetanide’s high lipophilicity and oxidative metabolism ensure that the oral dose reliably reaches the threshold required to saturate the transporter.

References

  • Bumetanide Pharmacokinetics: Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426–464. Link

  • Furosemide Metabolism: Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide).[1][5][6][7] A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408. Link

  • LC-MS/MS Validation: Patel, D., et al. (2012).[8] Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study.[8] Journal of Pharmaceutical and Biomedical Analysis, 70, 56-61. Link

  • Comparative Potency: Brater, D. C. (1991).[1] Clinical pharmacology of loop diuretics. Drugs, 41 Suppl 3, 14–22.[1] Link

  • Glucuronidation Pathways: Vree, T. B., et al. (1995). Direct analysis of furosemide and its acyl glucuronide in plasma and urine of humans by high-performance liquid chromatography. Biopharmaceutics & Drug Disposition, 16(2), 153–165. Link

Sources

A Comparative Guide to the Inter-Laboratory Analysis of Bumetanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of prevalent bioanalytical methods for the quantification of bumetanide in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to equip laboratories with the critical information needed to select and implement the most appropriate method for their specific research or clinical needs, ensuring data integrity and inter-laboratory concordance.

Introduction: The Significance of Accurate Bumetanide Quantification

Bumetanide, a potent loop diuretic, is utilized in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Its therapeutic efficacy is dose-dependent, and monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[3][4][5] Given the critical nature of these applications, the choice of a robust and reliable bioanalytical method is paramount. This guide will explore the technical underpinnings and comparative performance of the most commonly employed analytical techniques.

The selection of a bioanalytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, throughput, and available instrumentation. A thorough understanding of the advantages and limitations of each technique is essential for generating reliable and reproducible data that can be confidently compared across different laboratories.

Comparative Analysis of Bioanalytical Methodologies

The accurate quantification of bumetanide hinges on the selection of an appropriate analytical method. This section provides a detailed comparison of the three primary techniques: LC-MS/MS, HPLC-UV, and ELISA, highlighting their respective strengths and weaknesses.

Method Performance Characteristics

The performance of each method is evaluated based on key validation parameters as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

ParameterLC-MS/MSHPLC-UV / HPLC-FluorescenceELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance or fluorescence.Antigen-antibody binding with enzymatic colorimetric detection.[10]
Selectivity/Specificity Very High (based on parent and fragment ion masses).[4][11]Moderate to High (potential for interference from co-eluting compounds).[12][13]Moderate (potential for cross-reactivity with metabolites or structurally similar compounds).[14]
Linearity Range Wide (e.g., 0.30-200.0 ng/mL, 3.490–401.192 ng/mL).[4][11]Narrower (e.g., 1-17 µg/ml for UV, 50-499 ng/mL for amperometric detection).[1][15]Typically narrower and may require sample dilution.
Lower Limit of Quantification (LLOQ) Very Low (e.g., 0.03 ng/mL, 1 ng/mL).[11][16][17]Low to Moderate (e.g., 5 ng/mL for fluorescence, 0.0234 µg/ml for UV).[1][12]Low (e.g., I-50 of 0.35 ng/mL).[14]
Accuracy (% Bias) High (typically within ±15%).[4][17]High (typically within ±15%).[13]Varies; generally lower than chromatographic methods.
Precision (%RSD) High (typically <15%).[4][11][17]High (typically <15%).[18]Moderate (can be higher than chromatographic methods).
Sample Throughput High (with automation).Moderate.Very High (suitable for large-scale screening).[19]
Cost (Instrument/Reagents) High.Moderate.Low.
Primary Application Quantitative analysis for pharmacokinetics, bioequivalence, and clinical studies.[3][4][11]Quantitative analysis in research and quality control.[13][20]Qualitative or semi-quantitative screening.[10][14]
Causality Behind Experimental Choices
  • LC-MS/MS: The unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard for regulatory submissions and studies requiring precise pharmacokinetic data.[7] The use of a stable isotope-labeled internal standard is a key experimental choice that corrects for matrix effects and variations in sample processing, ensuring the highest level of accuracy and precision.[16][17] The selection of specific precursor and product ion transitions for bumetanide (e.g., m/z 365.2 → 240.2) provides exceptional specificity, minimizing the risk of interference from other compounds in the biological matrix.[11]

  • HPLC-UV/Fluorescence: HPLC-based methods offer a cost-effective alternative to LC-MS/MS and are well-suited for applications where the expected concentrations of bumetanide are higher. The choice between UV and fluorescence detection depends on the desired sensitivity. Fluorescence detection, where applicable, offers higher sensitivity than UV detection.[12] The primary experimental consideration is the development of a chromatographic method that effectively separates bumetanide from potential interfering substances in the matrix, which is crucial for achieving accurate quantification.

  • ELISA: ELISA is an ideal choice for high-throughput screening applications where a rapid qualitative or semi-quantitative result is needed.[10][19] The core of this method lies in the specific binding between an antibody and bumetanide. The experimental design focuses on optimizing incubation times, antibody and enzyme-conjugate concentrations to achieve the desired sensitivity and specificity. However, it's critical to recognize that ELISA results are presumptive and any positive findings should be confirmed by a more specific method like LC-MS/MS, especially in a regulatory or forensic context.[19]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the bioanalysis of bumetanide using LC-MS/MS, HPLC-UV, and ELISA. These protocols are designed to be self-validating systems, incorporating quality control checks to ensure data integrity.

LC-MS/MS Method for Bumetanide in Human Plasma

This protocol is based on established and validated methods for the sensitive quantification of bumetanide.[4][11]

3.1.1 Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled bumetanide).

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3.1.2 Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).[3]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • MRM Transitions:

    • Bumetanide: m/z 365.2 → 240.2[11]

    • Internal Standard (d5-Bumetanide): m/z 370.04 → 244.52[3]

3.1.3 Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT Protein Precipitation (Acetonitrile) Vortex1->PPT Vortex2 Vortex PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: LC-MS/MS workflow for bumetanide quantification.

HPLC-UV Method for Bumetanide in Urine

This protocol provides a reliable method for quantifying bumetanide in urine samples.[1]

3.2.1 Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine in a glass tube, add an internal standard.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

3.2.2 Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm.[1]

  • Injection Volume: 20 µL.

3.2.3 Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample (1 mL) Add_IS Add Internal Standard Urine->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection UV Detection (222 nm) Chromatography->Detection Data Data Acquisition & Processing Detection->Data

Caption: HPLC-UV workflow for bumetanide quantification.

ELISA Method for Bumetanide Screening

This protocol outlines a general procedure for a competitive ELISA for bumetanide screening.[10][14]

3.3.1 Assay Procedure

  • Add 20 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the drug-enzyme conjugate to each well.

  • Incubate for 45 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 100 µL of stop solution.

  • Read the absorbance at 450 nm within 10 minutes.

3.3.2 Workflow Diagram

ELISA_Workflow Start Start: Antibody-Coated Plate Add_Sample Add Sample/Standard (20 µL) Start->Add_Sample Add_Conjugate Add Drug-Enzyme Conjugate (100 µL) Add_Sample->Add_Conjugate Incubate1 Incubate (45 min) Add_Conjugate->Incubate1 Wash Wash Plate (3x) Incubate1->Wash Add_Substrate Add TMB Substrate (100 µL) Wash->Add_Substrate Incubate2 Incubate (30 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution (100 µL) Incubate2->Add_Stop Read Read Absorbance (450 nm) Add_Stop->Read

Caption: Competitive ELISA workflow for bumetanide screening.

Conclusion and Recommendations

The choice of a bioanalytical method for bumetanide is a critical determinant of data quality and inter-laboratory comparability.

  • LC-MS/MS stands as the definitive method for quantitative analysis, offering unparalleled sensitivity and specificity, making it the required standard for regulatory submissions and pivotal clinical trials.

  • HPLC-UV/Fluorescence provides a reliable and cost-effective alternative for research and quality control applications where the expected concentrations are within its linear range and potential interferences can be chromatographically resolved.

  • ELISA serves as a valuable tool for high-throughput screening, enabling the rapid analysis of a large number of samples. However, its semi-quantitative nature and potential for cross-reactivity necessitate confirmation of positive results by a more specific method.

For achieving robust inter-laboratory comparison, it is imperative that laboratories not only select the appropriate methodology but also adhere to stringent validation protocols as outlined by regulatory agencies.[6][8][9] The use of certified reference materials and participation in proficiency testing programs are also highly recommended to ensure ongoing accuracy and precision. By understanding the principles, performance characteristics, and practical workflows of these diverse methods, researchers can make informed decisions that bolster the scientific integrity and translational value of their findings.

References

  • Bumetanide Forensic ELISA Kit | Diagnostics - Neogen. (n.d.). Neogen. Retrieved February 20, 2026, from [Link]

  • Ganesan, P. T., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. Retrieved February 20, 2026, from [Link]

  • Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 114, 299-306. Retrieved February 20, 2026, from [Link]

  • Shah, S. A., Rathod, D. M., Suhagia, B. N., & Patel, B. K. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 66, 214–221. Retrieved February 20, 2026, from [Link]

  • Smith, D. E. (1982). High-performance liquid chromatographic assay for bumetanide in plasma and urine. Journal of pharmaceutical sciences, 71(5), 520–523. Retrieved February 20, 2026, from [Link]

  • Ganesan, P. T., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. Retrieved February 20, 2026, from [Link]

  • Bumetanide Forensic ELISA Kit. (n.d.). Neogen. Retrieved February 20, 2026, from [Link]

  • PharmaCompass. (n.d.). Bumetanide | Analytical Method Development | Validation | BA/BE Studies. Retrieved February 20, 2026, from [Link]

  • Khagga, B. S., & Parelli, K. (2021). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. World Journal of Advanced Research and Reviews, 11(2), 241-248. Retrieved February 20, 2026, from [Link]

  • Wang, Y., Welty, D. F., & Tsuboyama, K. (2014). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 965, 193–198. Retrieved February 20, 2026, from [Link]

  • Wang, Y., Welty, D. F., & Tsuboyama, K. (2014). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Request PDF. Retrieved February 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 20, 2026, from [Link]

  • Valentini, F., Palleschi, G., & Lenti, L. (2001). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Liquid Chromatography & Related Technologies, 24(1), 1-14. Retrieved February 20, 2026, from [Link]

  • Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 114, 299-306. Retrieved February 20, 2026, from [Link]

  • Sravani, G., & Rao, A. L. (2016). METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. International Journal of Pharmaceutical Sciences and Research, 7(11), 4554-4560. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 20, 2026, from [Link]

  • Sethi, R., Paul, Y., & Goyal, S. (2014). Development and validation of RP-HPLC method for the estimation of bumetanide in tablet formulation. The Indian Journal of Field Veterinarians, 9(4), 46-51. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 20, 2026, from [Link]

  • Rao, J. R., Kumar, M., & Yadav, S. S. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 16(7), 3045-3051. Retrieved February 20, 2026, from [Link]

  • Nappi, J. M. (2012). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. Pharmacy practice, 10(1), 44–48. Retrieved February 20, 2026, from [Link]

  • Reddy, G. S., Reddy, S. L., & Reddy, P. S. (2015). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Journal of Applicable Chemistry, 4(3), 899-907. Retrieved February 20, 2026, from [Link]

  • Nappi, J. M. (2012). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. Pharmacy practice, 10(1), 44–48. Retrieved February 20, 2026, from [Link]

  • Mikov, M., & Prostran, M. (2011). Bumetanide pharmacokinetics. MD: Medical Data, 3(1), 011-014. Retrieved February 20, 2026, from [Link]

  • Olesen, K. H., Sigurd, B., & Steiness, E. (1973). Bumetanide--acute and long term studies of a new high potency diuretic. Acta cardiologica, 28(2), 119–137. Retrieved February 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). BUMEX® - Brand of bumetanide TABLETS. Retrieved February 20, 2026, from [Link]

  • Thevis, M., Opfermann, G., & Schänzer, W. (2008). Detection of bumetanide in an over-the-counter dietary supplement. Journal of analytical toxicology, 32(3), 247–251. Retrieved February 20, 2026, from [Link]

  • Brater, D. C., Day, B., & Anderson, S. (1984). Kinetics, dynamics, and bioavailability of bumetanide in healthy subjects and patients with congestive heart failure. Clinical pharmacology and therapeutics, 36(4), 454–460. Retrieved February 20, 2026, from [Link]

  • Neogen. (n.d.). Animal Sport Racing Catalog - ELISA Test Kits, Automated Equipment. Retrieved February 20, 2026, from [Link]

  • Popa, M. E., & Faur, A. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 357, 00010. Retrieved February 20, 2026, from [Link]

  • Mackie, P. H., Thomson, M. R., Levine, D. F., & Branch, R. A. (1977). A comparison of the effect of frusemide and bumetanide on the diuretic response and fibrinolytic mechanism in man. British journal of clinical pharmacology, 4(6), 613–619. Retrieved February 20, 2026, from [Link]

  • Ramsay, L. E., McInnes, G. T., Hettiarachchi, J., Shelton, J., & Scott, P. (1978). Bumetanide and frusemide: a comparison of dose-response curves in healthy men. British journal of clinical pharmacology, 5(3), 243–247. Retrieved February 20, 2026, from [Link]

  • Lowe, J., Gray, J., & Hunnings, A. D. (1981). Comparison of the chronic effects of bendrofluazide, bumetanide and frusemide on plasma biochemical variables. Postgraduate medical journal, 57(664), 71–74. Retrieved February 20, 2026, from [Link]

Sources

Comparative Guide: HPLC-UV vs. LC-MS/MS for Bumetanide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bumetanide is a potent high-ceiling loop diuretic used to treat edema associated with heart failure and renal disease.[1] Its analysis presents a distinct bifurcation in analytical requirements:

  • Quality Control (QC) of pharmaceutical formulations requires robustness and cost-efficiency, domains where HPLC-UV excels.

  • Pharmacokinetic (PK) studies require picogram-level sensitivity to detect the drug in plasma due to its low therapeutic dosage (0.5–2 mg) and extensive metabolism, necessitating LC-MS/MS .

This guide provides a head-to-head technical comparison, validated protocols, and a decision framework for selecting the optimal methodology.

Analyte Profile: Bumetanide[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical properties of Bumetanide is prerequisite to method development.

PropertyValueAnalytical Implication
Chemical Structure 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acidContains secondary amine and carboxylic acid.
pKa pKa₁ ≈ 3.6 (Carboxylic acid)pKa₂ ≈ 7.7 (Amino)Zwitterionic nature. Mobile phase pH must be controlled (typically acidic < pH 3.0) to suppress ionization for RP-HPLC retention.
LogP ~2.6Moderately lipophilic; retains well on C18 columns.
UV Max 254 nm, 335 nm254 nm offers higher sensitivity; 335 nm offers higher selectivity against excipients.
Stability PhotosensitiveCritical: All standard and sample solutions must be protected from light (amber glassware) to prevent photodegradation.

Methodology 1: HPLC-UV (The QC Workhorse)

Best For: Raw material purity testing, dissolution profiling, and potency assay of tablets/injections.

Principles & Performance

HPLC-UV relies on the chromophores in the Bumetanide structure (phenoxy and benzoic acid moieties). It is the standard for GMP environments due to low maintenance and high precision.

  • Linearity: Excellent in the µg/mL range (1–100 µg/mL).

  • Limit of Quantitation (LOQ): Typically ~1–3 µg/mL.

  • Precision: RSD < 2%.[2][3]

Validated Experimental Protocol

Based on standard pharmaceutical validation studies.

Chromatographic Conditions:

  • Column: C18 (e.g., Bondapak or Spherisorb ODS2), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Methanol : Water : Glacial Acetic Acid (70:30:1 v/v/v).

    • Note: Acetic acid ensures the carboxylic acid moiety is protonated, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection: UV at 254 nm.[4][5]

  • Injection Volume: 20 µL.

Sample Preparation (Tablets):

  • Weigh: Grind 20 tablets; weigh powder equivalent to 10 mg Bumetanide.

  • Dissolve: Transfer to 100 mL volumetric flask. Add 70 mL Methanol.

  • Sonicate: 20 minutes to ensure complete extraction.

  • Dilute: Make up to volume with Mobile Phase.

  • Filter: Pass through 0.45 µm Nylon filter (discard first 2 mL).

Methodology 2: LC-MS/MS (The Bioanalytical Gold Standard)[12]

Best For: Human plasma PK studies, therapeutic drug monitoring (TDM), and urine metabolite analysis.

Principles & Performance

LC-MS/MS utilizes electrospray ionization (ESI) and Triple Quadrupole (QqQ) mass filtration. This overcomes the "sensitivity gap" of UV detection, essential because Bumetanide plasma levels often drop below 5 ng/mL.

  • Linearity: Dynamic range typically 0.5–500 ng/mL.

  • Limit of Quantitation (LLOQ): 0.1–0.5 ng/mL.[3]

  • Selectivity: Mass transitions eliminate matrix interference.

Validated Experimental Protocol

Based on bioequivalence study standards.

Mass Spectrometry Settings (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[6][7][8]

  • Ionization: Positive ESI (Protonated molecule [M+H]⁺).

  • Transitions:

    • Quantifier: m/z 365.2 → 240.2 (Loss of sulfonamide/butyl group).

    • Qualifier: m/z 365.2 → 184.1.

  • Internal Standard: Bumetanide-d5 or Furosemide.

Chromatographic Conditions:

  • Column: Hypurity C18 or equivalent (50 x 4.6 mm, 3-5 µm).[9] Short column allows rapid throughput.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (80:20 v/v).

    • Note: High organic content improves desolvation in MS source.

  • Flow Rate: 0.4–0.5 mL/min.

Sample Preparation (Plasma):

  • Aliquot: 200 µL human plasma.

  • Spike: Add 20 µL Internal Standard.

  • Precipitate: Add 600 µL Acetonitrile (Protein Precipitation).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 rpm for 10 min.

  • Inject: Inject 5–10 µL of the clear supernatant.

Head-to-Head Comparison

The following table contrasts the operational metrics of both techniques.

FeatureHPLC-UVLC-MS/MS
Primary Application QC (Tablets, Raw Material)Bioanalysis (Plasma, Urine)
Sensitivity (LOD) ~1.0 µg/mL (Low)~0.05 ng/mL (High)
Selectivity Moderate (Separation dependent)High (Mass + Retention time)
Sample Prep Simple filtrationProtein ppt or SPE required
Throughput Moderate (10-15 min run time)High (< 5 min run time possible)
Cost per Sample Low ($)High (

$)
Matrix Effects Minimal (UV is robust)Significant (Ion suppression possible)

Visualizing the Workflows

The diagram below illustrates the divergent paths for analyzing Bumetanide based on the sample matrix.

Bumetanide_Analysis Sample Start: Sample Type Tablet Pharm. Formulation (Tablet/Injection) Sample->Tablet Plasma Biological Matrix (Plasma/Serum) Sample->Plasma Extract Methanol Extraction & Sonication Tablet->Extract Filter 0.45 µm Filtration Extract->Filter UV_Det HPLC-UV (254 nm) LOD: ~1 µg/mL Filter->UV_Det QC_Result QC Release UV_Det->QC_Result Potency/Purity Precip Protein Precipitation (Acetonitrile) Plasma->Precip Centrifuge Centrifugation 10,000 rpm Precip->Centrifuge MS_Det LC-MS/MS (MRM) LOD: ~0.05 ng/mL Centrifuge->MS_Det PK_Result Bioequivalence Data MS_Det->PK_Result PK Profile

Figure 1: Decision workflow and processing steps for Bumetanide analysis. Red path indicates QC workflow; Green path indicates Bioanalytical workflow.

Expert Commentary & Troubleshooting

Why not use LC-MS/MS for everything?

While LC-MS/MS is more sensitive, it is "overkill" for tablet analysis. The high concentration of drug in a tablet (1 mg) would saturate the MS detector, requiring massive dilution steps that introduce pipetting errors. Furthermore, UV detectors are more stable over long sequences, making them superior for GMP release testing where precision (RSD < 1%) is paramount.

Handling Matrix Effects in LC-MS/MS

Bumetanide is highly bound to plasma proteins (~95%). Simple protein precipitation (as described above) is fast but can leave phospholipids that cause ion suppression.

  • Optimization Tip: If internal standard recovery is inconsistent, switch to Solid Phase Extraction (SPE) using C18 cartridges or HybridSPE-Phospholipid plates to remove matrix interferences.

Light Sensitivity

Bumetanide degrades into 3-amino-4-phenoxy-5-sulfamoylbenzoic acid under light.

  • Protocol Check: Ensure autosampler trays are covered or darkened. Analyze samples within 24 hours of preparation.

References

  • Sethi, R., Paul, Y., & Goyal, S. (2014).[4][10] Development and Validation of RP-HPLC Method for the Estimation of Bumetanide in Tablet Formulation. The Indian Journal of Field Veterinarians. Link

  • Patel, S., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study.[6][8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[5][3] Application Notes and Protocols for a Stability-Indicating HPLC Method for Bumetanide. Link

  • PubChem. (2025).[11] Bumetanide Compound Summary: Chemical and Physical Properties. National Library of Medicine. Link

  • Rezic, I. (2022). Determination of Carbonyl Compounds... Comparison between LC-UV/DAD and LC–MS/MS. MDPI. Link

Sources

Performance of Mass Spectrometer Platforms for Metabolite Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Trilemma in Metabolomics

Metabolomics sits at the apex of the "omics" pyramid, representing the functional phenotype of a biological system. Unlike the genome, the metabolome is highly dynamic, chemically diverse, and concentration-sensitive. For the analytical scientist, this presents a "trilemma" where one must often trade off between Resolution (resolving isobaric interferences), Speed (sampling narrow UHPLC peaks), and Sensitivity (detecting low-abundance signaling molecules).

This guide objectively compares the three dominant mass spectrometry (MS) architectures used today—Orbitrap (HRAM) , Q-TOF (Time-of-Flight) , and Triple Quadrupole (QqQ) —along with the emerging role of Trapped Ion Mobility Spectrometry (TIMS) . We focus on performance metrics critical for drug development and biological research.

Platform Deep Dive: Architecture & Performance

Orbitrap Technology (Thermo Fisher Scientific)

The Resolution King. Orbitrap instruments use Fourier Transform (FT) ion detection. Ions oscillate around a central spindle electrode; their frequency is proportional to


.
  • Performance Profile:

    • Resolution: Unmatched. Routine >120,000, reaching up to 480,000+ (FWHM @ m/z 200). This is critical for resolving fine isotopic structure (e.g., distinguishing

      
      C from 
      
      
      
      N isotopes) and separating isobaric metabolites in complex plasma matrices.
    • Mass Accuracy: Typically <1-3 ppm with internal calibration.

    • The "Astral" Evolution: The recent introduction of the Orbitrap Astral analyzer addresses the historical weakness of Orbitraps—scan speed. It combines high resolution (80,000) with extremely fast scanning (200 Hz), bridging the gap with TOF instruments.

  • Best For: Deep untargeted metabolomics, lipidomics (where isobaric overlap is rampant), and structural elucidation of unknowns.

Q-TOF & ZenoTOF Technology (Sciex, Agilent, Bruker)

The Speed & Isotope Master. Quadrupole Time-of-Flight (Q-TOF) instruments accelerate ions into a flight tube;


 is determined by flight time.
  • Performance Profile:

    • Speed: Inherently fast (>100 Hz MS/MS scans). Ideal for coupling with very fast chromatography or Flow Injection Analysis (FIA).

    • Isotopic Fidelity: Generally superior to Orbitrap for preserving relative isotopic abundance, which aids in formula generation.

    • The "Zeno" Revolution: Traditional Q-TOFs suffer from low duty cycle (5-20%).[1] The Sciex ZenoTOF 7600 utilizes a "Zeno trap" to bunch ions before pulsing them into the TOF, increasing the duty cycle to >90%.[1] This yields a 4-20x sensitivity gain, challenging the sensitivity dominance of QqQs.

  • Best For: High-throughput screening, large cohort studies (speed), and applications requiring high isotopic fidelity.

Trapped Ion Mobility Spectrometry (Bruker timsTOF)

The 4th Dimension. While not a mass analyzer per se, TIMS is often coupled with Q-TOF (timsTOF). It separates ions by size-to-charge ratio (Collision Cross Section, CCS) before mass analysis.

  • Performance Profile:

    • CCS Values: Provides a rotationally averaged cross-section (

      
      ) for every analyte. This acts as a "self-validating" identification parameter, orthogonal to RT and 
      
      
      
      .[2]
    • Isomer Separation: Can resolve isomeric metabolites (e.g., leucine vs. isoleucine, or lipid isomers) that are indistinguishable by mass alone.

    • PASEF: Parallel Accumulation Serial Fragmentation allows for extremely high MS/MS speeds without losing sensitivity.[3]

  • Best For: Confident identification (reducing false positives), resolving isomers, and "4D-Metabolomics."

Triple Quadrupole (QqQ)

The Targeted Gold Standard.

  • Performance Profile:

    • Sensitivity: Extreme sensitivity in Multiple Reaction Monitoring (MRM) mode.

    • Dynamic Range: Linear dynamic range (LDR) often exceeds 6 orders of magnitude, superior to HRAM platforms.

    • Limitation: "Blind" to anything not pre-programmed. Poor for discovery.

  • Best For: Validating biomarkers discovered on HRAM platforms; routine absolute quantitation.

Comparative Performance Matrix

FeatureOrbitrap (e.g., Exploris 480)Q-TOF (e.g., ZenoTOF 7600)TIMS-TOF (e.g., timsTOF Pro 2)Triple Quad (QqQ)
Resolution (@ m/z 200) Ultra-High (up to 480k)High (30k - 80k)High (40k - 60k)Unit (Low)
Scan Speed (MS/MS) Moderate (40-120 Hz)*Very High (>130 Hz)Ultra-High (>150 Hz PASEF)N/A (MRM speed)
Dynamic Range ~4-5 orders~4-5 orders (>5 with Zeno)~4-5 ordersExcellent (>6 orders)
ID Confidence High (Fine Isotopes)High (Isotopic Fidelity)Highest (CCS + Mass)Low (RT + Transition)
Primary Use Case Deep Discovery, Structure IDHigh-Throughput ScreeningIsomer Resolution, 4D IDTargeted Quantitation

*Note: The new Orbitrap Astral significantly increases scan speed to ~200 Hz.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a platform based on experimental goals.

PlatformSelection Start Experimental Goal Discovery Untargeted Discovery (Global Profiling) Start->Discovery Targeted Targeted Quantitation (Validation) Start->Targeted ComplexMatrix Is the matrix complex? (e.g., Plasma, Tissue) Discovery->ComplexMatrix QQQ Triple Quad (QqQ) Best for: Sensitivity & LDR Targeted->QQQ Known Analytes Isomers Are isomers critical? (e.g., Lipids, Glycans) ComplexMatrix->Isomers No / Moderate Orbi Orbitrap (HRAM) Best for: Resolution & Unknown ID ComplexMatrix->Orbi Yes (Need High Res) Throughput Throughput Requirement? Isomers->Throughput No TIMS timsTOF (IMS) Best for: Isomer Separation & CCS Isomers->TIMS Yes (CCS required) Throughput->Orbi Low/Med (Deep Dive) QTOF Q-TOF / ZenoTOF Best for: Speed & Large Cohorts Throughput->QTOF High (>100 samples/day)

Caption: Decision matrix for selecting the optimal MS platform based on study design, matrix complexity, and throughput needs.

Experimental Protocol: A Self-Validating System

To objectively compare these platforms or perform high-quality metabolomics, a rigorous, self-validating protocol is essential. The following workflow uses a Pooled Quality Control (QC) strategy to correct for instrument drift and validate feature stability.

"Golden Standard" Plasma Extraction

This protocol minimizes protein binding and maximizes metabolite recovery for HILIC or C18 analysis.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • Internal Standard Mix (e.g., SPLASH Lipidomix or Cambridge Isotope labeled amino acids).

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on ice (4°C).

  • Aliquoting: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 400 µL of ice-cold Extraction Solvent (1:1 MeOH:ACN) containing internal standards.

    • Why? The 1:4 ratio ensures >95% protein precipitation. The MeOH/ACN blend covers both polar and non-polar metabolites.

  • Vortex & Sonicate: Vortex vigorously for 30s. Sonicate in a water bath at 4°C for 10 min.

  • Incubation: Incubate at -20°C for 1 hour to complete protein precipitation.

  • Centrifugation: Centrifuge at 20,000 x g for 15 min at 4°C.

    • Critical: High g-force is needed to pellet fine protein particulates that clog UHPLC columns.

  • Supernatant Transfer: Transfer supernatant to a new vial. Dry under nitrogen or SpeedVac (no heat).

  • Reconstitution: Reconstitute in 100 µL of starting mobile phase (e.g., 95:5 Water:ACN for Reverse Phase).

The QC Strategy (Self-Validation)
  • Pooled QC: Mix 10 µL from every study sample to create a "Master Pool."

  • Conditioning: Inject the Pooled QC 10 times at the start to "passivate" the column active sites.

  • Bracketing: Inject the Pooled QC every 5-10 study samples.

  • Data Acceptance Criteria: A metabolite feature is only valid if its Coefficient of Variation (CV) in the Pooled QCs is <30% .

Workflow Visualization

Workflow Sample Plasma Sample (100 µL) Extract Precipitation (400 µL MeOH:ACN) Sample->Extract Spin Centrifuge (20,000g, 4°C) Extract->Spin QC_Prep Create Pooled QC (Mix aliquots) Spin->QC_Prep Aliquot LCMS LC-MS Acquisition (Bracketed QCs) Spin->LCMS Study Samples QC_Prep->LCMS Every 5-10 runs DataProc Data Processing (CV Filtering <30%) LCMS->DataProc

Caption: The "Self-Validating" Metabolomics Workflow, integrating QC pooling for robust data normalization.

Conclusion & Recommendations

The choice of mass spectrometer is no longer just about "resolution vs. sensitivity." It is about the specific dimensionality of the data required.

  • Choose Orbitrap (Exploris/Astral) if your primary goal is confident identification of unknowns in complex matrices where mass resolution is the only way to separate interferences.

  • Choose Q-TOF (ZenoTOF) if you require speed for large cohorts (>500 samples) or are performing Flow Injection Analysis (FIA).

  • Choose timsTOF if you need to resolve isomers (e.g., lipidomics) or want the additional confidence of CCS values to reduce false discovery rates.

  • Choose Triple Quad only after the discovery phase is complete, for targeted validation of specific biomarkers.

References

  • Comparison of Extraction Methods: Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC.[4] Link

  • Orbitrap vs Q-TOF Performance: Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. PMC.[4] Link

  • Orbitrap Astral Technology: Parallelized Acquisition of Orbitrap and Astral Analyzers Enables High-Throughput Quantitative Analysis. PMC.[4] Link

  • ZenoTOF Sensitivity: Zeno Trap - Defining new levels of sensitivity without compromise.[1] Sciex.[1][5] Link

  • Ion Mobility (CCS) Benefits: Untargeted Molecular Discovery in Primary Metabolism: Collision Cross Section as a Molecular Descriptor in Ion Mobility-Mass Spectrometry.[6][7] PMC.[4] Link

  • Targeted Metabolomics on QqQ: A Workflow to Perform Targeted Metabolomics at the Untargeted Scale on a Triple Quadrupole Mass Spectrometer. PMC.[4] Link

Sources

Comparative Study of Bumetanide Metabolism in Different Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bumetanide is a potent loop diuretic that acts by inhibiting the Na


-K

-2Cl

cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. While its pharmacodynamic mechanism is conserved across mammals, its metabolic fate varies significantly between species.[1] This guide provides a technical comparison of bumetanide metabolism in Humans , Rats , and Dogs , focusing on the implications for preclinical safety assessment and interspecies scaling.

Understanding these differences is critical for researchers, as the ratio of renal clearance (


) to metabolic clearance (

) dictates the drug's half-life and the potential for metabolite-mediated toxicity (e.g., reactive acyl-glucuronides).

Metabolic Pathways & Mechanisms[2]

The metabolism of bumetanide primarily involves two Phase I and Phase II pathways:

  • Oxidation (Phase I): Mediated by Cytochrome P450 (CYP) enzymes, predominantly targeting the N-butyl side chain.

  • Conjugation (Phase II): Glucuronidation of the carboxylic acid moiety via UGT enzymes.

Species-Specific Dominance[3]
  • Humans: Exhibit a "balanced" profile. Approximately 50% of the dose is excreted unchanged in urine. Metabolism is primarily oxidative (hydroxylation of the butyl chain).

  • Rats: High metabolic capacity.[1] Rats effectively biotransform bumetanide to inactive oxidative metabolites, resulting in lower diuretic potency per mg/kg compared to humans.[2] Significant biliary excretion is observed.

  • Dogs: Unique glucuronidation profile. Dogs form a prominent acyl-glucuronide metabolite found in plasma and bile but rarely in urine.[2]

Pathway Visualization

The following diagram illustrates the divergence in metabolic processing.

BumetanideMetabolism Parent Bumetanide (Parent Drug) CYP CYP450 Oxidation (CYP2C/3A) Parent->CYP Phase I UGT UGT Conjugation (Glucuronidation) Parent->UGT Phase II Urine Renal Excretion (Urine) Parent->Urine Unchanged (Human/Dog) Hydroxy Hydroxy-Bumetanide (Side-chain oxidation) CYP->Hydroxy Major (Human/Rat) Desbutyl N-desbutyl Bumetanide (Minor) CYP->Desbutyl Minor Glucuronide Bumetanide Acyl-Glucuronide UGT->Glucuronide Major (Dog) Hydroxy->Urine Human/Rat Glucuronide->Urine Human (Minor) Bile Biliary Excretion (Feces) Glucuronide->Bile Dog (Major)

Figure 1: Comparative metabolic pathways of bumetanide. Note the divergence in glucuronidation between dogs (biliary) and humans/rats (renal/oxidative).

Comparative Pharmacokinetics (Data Summary)

The following data aggregates historical pharmacokinetic (PK) parameters. Note the distinct difference in half-life (


) and protein binding.
ParameterHumanRatDog
Primary Elimination Route Renal (Unchanged + Metabolites)Biliary/Fecal (Metabolites)Renal (Unchanged) + Biliary (Glucuronide)
Bioavailability (

)
High (~80-90%)Variable (Lower in disease models)High
Plasma Protein Binding ~95%~92-96%~86-91%
Elimination Half-life (

)
1.0 – 1.5 h0.3 – 0.5 h (Rapid)0.5 – 1.0 h
Metabolic Stability ModerateLow (High Clearance)Moderate
Major Metabolite 3'-hydroxy-bumetanideOxidized metabolitesBumetanide Acyl-glucuronide

Key Insight: The rapid clearance in rats is driven by efficient hepatic CYP-mediated oxidation. In contrast, dogs rely heavily on renal filtration of the parent drug and biliary secretion of the glucuronide, making the dog a better predictor for human renal clearance mechanisms but a poor predictor for oxidative metabolite profiles.

In Vitro Microsomal Stability Protocol

To assess species differences experimentally, a Microsomal Intrinsic Clearance (


)  assay is the gold standard. This protocol ensures self-validation through the use of positive controls and zero-cofactor blanks.
Experimental Workflow

Objective: Determine the depletion rate of bumetanide in liver microsomes (Human vs. Rat vs. Dog).

Reagents:

  • Liver Microsomes (20 mg/mL protein conc.) from respective species.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Warfarin).

Step-by-Step Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 mins.

  • Substrate Addition: Spike Bumetanide to a final concentration of 1

    
    M .
    
    • Why 1

      
      M? This is typically below the 
      
      
      
      , ensuring linear kinetics (first-order depletion).
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Prepare a "No NADPH" blank to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold ACN. Vortex for 10 min to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

Workflow Visualization

ProtocolWorkflow cluster_sampling 3. Kinetic Sampling Loop Step1 1. Pre-Incubation (Microsomes + Buffer + Substrate) 37°C, 5 min Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Sample Remove Aliquot (0, 5, 15, 30, 45, 60 min) Step2->Sample Step4 4. Quench Add Ice-Cold ACN + IS Sample->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Species-Specific Enzyme Kinetics[3]

When analyzing the LC-MS/MS data, you will likely observe the following kinetic profiles based on


 (Maximum Velocity) and 

(Michaelis Constant):
  • Rat Microsomes:

    • High

      
      :  Rapid depletion of parent bumetanide.
      
    • Enzymes: Mediated largely by CYP2C11 (male rats) and CYP3A isoforms.

    • Implication: Rats are "high metabolizers." Toxicity studies in rats may underestimate parent drug exposure compared to humans.

  • Human Microsomes:

    • Lower

      
      :  Slower depletion compared to rats.
      
    • Enzymes: CYP2C9 and CYP3A4 are the primary contributors to the oxidative pathway.

    • Implication: Humans rely more on renal excretion of the unchanged drug.

  • Dog Microsomes:

    • Distinct Profile: While oxidative depletion is moderate, incubation with UDP-glucuronic acid (UDPGA) (instead of NADPH) reveals high

      
       for glucuronidation.
      
    • Implication: To see the full picture in dogs, you must run a parallel incubation with UDPGA to capture the acyl-glucuronide formation.

Implications for Drug Development[2]

  • Toxicity Scaling: The acyl-glucuronide formed in dogs is a "reactive metabolite" class. Acyl-glucuronides can covalently bind to proteins via transacylation, potentially causing immune-mediated idiosyncrasies. Since dogs produce this in higher quantities than humans, dog toxicology studies might overestimate this specific risk for humans.

  • Dose Selection: Due to the rapid metabolism in rats, much higher mg/kg doses are required in rodent efficacy studies to achieve plasma concentrations comparable to therapeutic levels in humans.

  • Renal Transporters: Since bumetanide requires secretion into the renal tubule to work (inhibiting luminal NKCC2), species differences in OAT (Organic Anion Transporter) activity also affect efficacy, independent of metabolic stability.

References

  • Ward, A., & Heel, R. C. (1984). Bumetanide: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use. Drugs, 28(5), 426–464.

  • Busch, U., et al. (1979).[3] Pharmacokinetics and Metabolism of Bumetanide in Man, Dog and Rat.[2] Arzneimittelforschung, 29(2), 315–322.[3]

  • Heseltine, D., et al. (1988). Renal handling of bumetanide in the dog.[2][4] British Journal of Pharmacology, 95(4), 1267–1274.

  • FDA Access Data. (2002). Bumex (Bumetanide) Label and Clinical Pharmacology Review.

Sources

Safety Operating Guide

N-Desbutyl-N-propyl Bumetanide-d5: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

This guide provides a definitive, self-validating protocol for the disposal of N-Desbutyl-N-propyl Bumetanide-d5 , a stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis.[1]

As a Senior Application Scientist, I emphasize that while this compound is often handled in milligram quantities, its structural homology to Bumetanide (a potent loop diuretic) necessitates strict adherence to pharmaceutical waste workflows.[1] The presence of deuterium (d5) does not alter the chemical toxicity profile but requires specific inventory accounting due to the high cost and research value of the material.

Material Identification
PropertyDetail
Compound Name N-Desbutyl-N-propyl Bumetanide-d5
Chemical Family Sulfamoylbenzoic acid derivative (Loop diuretic analog)
Parent Compound Bumetanide (CAS: 28395-03-1)
Primary Hazard Potent pharmacological activity (Diuretic); Potential Reproductive Toxin (based on parent)
Waste Classification Non-RCRA Listed (unless mixed with listed solvents), but must be managed as Hazardous Pharmaceutical Waste.[1][2][3][4][5]

Scientific Integrity & Hazard Logic

The Causality of Disposal Choices

Disposal protocols for this substance are governed by two critical factors: Pharmacological Potency and Environmental Persistence .[1]

  • Pharmacological Potency: Bumetanide and its analogs are potent inhibitors of the Na+/K+/2Cl- cotransporter (NKCC).[1] Even trace amounts entering the water table can disrupt aquatic osmoregulation.[1] Therefore, drain disposal is strictly prohibited .

  • Chemical Stability: The sulfonamide moiety is chemically stable.[1] Simple oxidation or hydrolysis in a sewer system is insufficient to degrade the active pharmacophore.[1] High-temperature incineration is the only validated method to ensure complete mineralization of the molecule.[1]

  • Deuterium Isotope Effect: The deuterium labeling (d5) makes the C-D bonds stronger than C-H bonds, potentially increasing metabolic stability (half-life) compared to the non-deuterated analog.[1] This reinforces the need for destructive disposal methods (incineration) over landfilling.[1]

Hazard Profile (Derived from Parent Compound)
  • H361: Suspected of damaging fertility or the unborn child.[1][4]

  • H315/H319: Causes skin and serious eye irritation.[1][4][6][7]

  • H335: May cause respiratory irritation.[1][4][6][7][8]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Characterization

Before disposal, determine the physical state and matrix of the waste.

  • Scenario A: Neat Solid (Expired/Degraded Standard)

    • Action: Do not dissolve.[1] Keep in original vial if possible.

    • Stream: Solid Hazardous Waste (Pharmaceutical).[1]

  • Scenario B: Stock Solutions (e.g., in Methanol/DMSO)

    • Action: The solvent dictates the primary waste code (e.g., F003 for Methanol). The API is a contaminant.[1]

    • Stream: Flammable/Organic Solvent Waste.[1]

  • Scenario C: Aqueous Samples (LC-MS Effluent)

    • Action: Collect in carboys designated for "Aqueous Waste with Trace Organics."[1]

    • Stream: Aqueous Chemical Waste (destined for treatment/incineration).[1]

Phase 2: Containerization & Labeling
  • Primary Containment: Ensure the cap is PTFE-lined and chemically resistant.[1]

  • Secondary Containment: Place the vial/container into a clear polyethylene bag or a secondary tub to prevent leakage during transport.

  • Labeling:

    • MUST read: "Hazardous Waste - Pharmaceutical."[1][9]

    • Constituents: List "Methanol" (if applicable) and "N-Desbutyl-N-propyl Bumetanide-d5."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase 3: Final Destruction (The Validated Endpoint)

The only acceptable final disposition for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Temperature: >1000°C.[1]

  • Residence Time: >2 seconds.[1]

  • Outcome: Complete thermal oxidation to CO2, H2O, SOx, and NOx (scrubbed).

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of N-Desbutyl-N-propyl Bumetanide-d5, ensuring no path leads to the sewer.

DisposalWorkflow Start Waste Generation: N-Desbutyl-N-propyl Bumetanide-d5 StateCheck Determine Physical State Start->StateCheck Solid Neat Solid / Powder (Expired Standard) StateCheck->Solid LiquidSolvent Organic Solvent Solution (MeOH/DMSO Stocks) StateCheck->LiquidSolvent LiquidAqueous Aqueous Mixture (LC-MS Waste) StateCheck->LiquidAqueous ContainerSolid Seal in Original Vial Place in Chem-Resistant Bag Solid->ContainerSolid ContainerSolvent Collect in Solvent Carboy (Class: Ignitable F003) LiquidSolvent->ContainerSolvent ContainerAqueous Collect in Aqueous Carboy (Trace Organics) LiquidAqueous->ContainerAqueous Labeling LABEL: Hazardous Waste 'Contains Pharmaceutical Impurity' ContainerSolid->Labeling ContainerSolvent->Labeling ContainerAqueous->Labeling Destruction High-Temp Incineration (Permitted TSDF) Labeling->Destruction

Figure 1: Decision matrix for the segregation and destruction of deuterated bumetanide analogs.

Emergency Procedures (Spill Response)

In the event of a spill of the neat solid (powder):

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Wipe up the material carefully.[1][7]

    • Clean the surface with a soap/water solution, followed by a methanol wipe to solubilize lipophilic residues.

    • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste stream (Incineration).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Bumetanide Compound Summary (CID 2471). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.